3-(Difluoromethoxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIUSWPRDIPIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371745 | |
| Record name | 3-(Difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85684-61-3 | |
| Record name | 3-(Difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(difluoromethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Difluoromethoxy)benzaldehyde physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 3-(Difluoromethoxy)benzaldehyde, a key building block in medicinal chemistry and materials science. This document outlines its physicochemical characteristics, provides standardized experimental protocols for their determination, and includes relevant spectral data for characterization.
Core Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 85684-61-3 |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol [2] |
| Appearance | Clear colorless to pale yellow liquid[1] |
| Boiling Point | 226.0 ± 30.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Refractive Index | 1.4920-1.4970 @ 20°C[1] |
| Flash Point | 88.1 ± 19.4 °C |
| Melting Point | Not available (liquid at room temperature) |
| Solubility | Soluble in many organic solvents; very slightly soluble in water.[3] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physical properties of this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a similar heating block.[4][5][6]
Apparatus:
-
Thiele tube or aluminum heating block
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Sample of this compound
Procedure:
-
A small amount of this compound (a few drops) is placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) or an aluminum heating block.
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Measurement of Density (Pycnometer Method)
The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[1][7][8]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Sample of this compound
-
Distilled water
-
Acetone (for cleaning)
Procedure:
-
The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone), dried, and weighed accurately on an analytical balance (m₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed (m₂).
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The filled pycnometer is brought to the same constant temperature in the water bath, the liquid level is adjusted, and it is weighed again (m₃).
-
The density of the sample (ρ_sample) is calculated using the following formula:
ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
where ρ_water is the known density of water at the experimental temperature.
Measurement of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.[9]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Sample of this compound
-
Soft tissue and a suitable solvent (e.g., acetone or ethanol) for cleaning
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prism of the refractometer is cleaned with a soft tissue and a suitable solvent and allowed to dry.
-
A few drops of this compound are placed on the surface of the measuring prism.
-
The prisms are closed and locked.
-
The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature should be maintained at a constant value (e.g., 20°C) by the circulating water bath and recorded.
Spectral Data and Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹³C NMR Spectrum: A ¹³C NMR spectrum of this compound has been reported.[10] The spectrum was acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[10]
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.[11]
-
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Spectral width of approximately 0-12 ppm, pulse angle of 30-45°, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Spectral width of approximately 0-200 ppm, proton-decoupled, and a larger number of scans due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aldehyde, aromatic ring, and the difluoromethoxy group.
Experimental Protocol for FTIR Spectroscopy (Liquid Film):
-
Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[12]
-
Instrument Parameters (General):
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid organic compound like this compound.
Caption: A flowchart outlining the key steps in the physicochemical characterization of this compound.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[9]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing agents.
In case of accidental exposure, follow standard first-aid procedures and seek medical attention if irritation or other symptoms persist.
References
- 1. matestlabs.com [matestlabs.com]
- 2. mt.com [mt.com]
- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. ised-isde.canada.ca [ised-isde.canada.ca]
- 9. scribd.com [scribd.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to 3-(Difluoromethoxy)benzaldehyde (CAS: 85684-61-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Difluoromethoxy)benzaldehyde, a key building block in modern medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, chemical reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
This compound is a pale yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 85684-61-3 | |
| Molecular Formula | C₈H₆F₂O₂ | [1] |
| Molecular Weight | 172.13 g/mol | [2] |
| Boiling Point | 226.0 ± 30.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Melting Point | Not available | |
| Appearance | Pale yellow liquid | |
| Solubility | Soluble in common organic solvents such as ethanol, chloroform, and ethyl acetate. | [3] |
Synthesis of this compound
The primary synthetic route to this compound involves the difluoromethylation of 3-hydroxybenzaldehyde. This can be achieved using various difluoromethylating agents. Below are two representative experimental protocols adapted from the synthesis of analogous compounds.[4][5][6]
Experimental Protocol: Difluoromethylation using Sodium Chlorodifluoroacetate
This method utilizes sodium chlorodifluoroacetate as the difluoromethylating agent in the presence of a base.[5]
Materials:
-
3-hydroxybenzaldehyde
-
Sodium chlorodifluoroacetate
-
Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1.0 M Hydrochloric acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend 3-hydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in DMF.
-
Add a solution of sodium chlorodifluoroacetate (1.5 eq) in water to the suspension.
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 5-6 using 1.0 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.
Diagram: Synthetic Workflow for Difluoromethylation
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Difluoromethylation using Chlorodifluoromethane
This alternative method employs chlorodifluoromethane gas as the difluoromethylating agent.[4]
Materials:
-
3-hydroxybenzaldehyde
-
n-Butylammonium bromide
-
Sodium hydroxide (NaOH) solution (30%)
-
Isopropanol
-
Chlorodifluoromethane (gas)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
High-pressure reactor
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-hydroxybenzaldehyde (1.0 eq) and n-butylammonium bromide (1-5 mol%) in isopropanol in a high-pressure reactor and stir at room temperature for 20 minutes.
-
Add 30% sodium hydroxide solution (1.1-1.3 eq) and stir at room temperature for 30 minutes.
-
Slowly heat the mixture to 65°C and begin introducing chlorodifluoromethane gas, maintaining the temperature between 60-120°C.
-
Periodically add additional portions of 30% sodium hydroxide solution (e.g., after 1.5 hours) and continue the reaction for a total of 5-6 hours.
-
Cool the reaction to 15°C and quench with water.
-
Filter to remove any solid residue.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with water until neutral, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
Chemical Reactivity and Synthetic Applications
The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.
Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound can readily undergo this reaction with a variety of phosphorus ylides.[7][8]
General Experimental Protocol:
-
Prepare the phosphorus ylide by treating the corresponding triphenylphosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an appropriate anhydrous solvent (e.g., THF, DMSO).
-
To the solution of the ylide, add a solution of this compound (1.0 eq) in the same solvent at a suitable temperature (often 0°C to room temperature).
-
Stir the reaction mixture until completion, monitoring by TLC.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the resulting alkene by column chromatography or recrystallization.
Diagram: Wittig Reaction Pathway
Caption: The Wittig reaction of this compound.
Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. This compound can be converted to a variety of primary, secondary, and tertiary amines via this reaction.[9][10]
General Experimental Protocol:
-
In a suitable solvent (e.g., methanol, dichloroethane), dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature to allow for the formation of the imine or iminium ion intermediate. For less reactive amines, a mild acid catalyst may be added.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.[11][12]
-
Continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the addition of water or a basic aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the amine product by column chromatography or distillation.
Diagram: Reductive Amination Workflow
Caption: General scheme for the reductive amination of this compound.
Applications in Drug Discovery and Development
The difluoromethoxy group is a valuable substituent in medicinal chemistry as it can serve as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and modulating physicochemical properties such as lipophilicity and hydrogen bonding capacity.[13] Benzaldehyde derivatives containing this moiety are therefore important intermediates in the synthesis of biologically active molecules.
A prominent example is the use of a structurally related compound, 4-(difluoromethoxy)-3-hydroxybenzaldehyde, as a key intermediate in the synthesis of Roflumilast .[14] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The presence of the difluoromethoxy group is crucial for the drug's activity and pharmacokinetic profile. The synthetic utility demonstrated for this related compound highlights the potential of this compound as a building block for other novel therapeutic agents.
Spectroscopic Data
The following sections describe the expected spectroscopic features of this compound, based on the analysis of its functional groups and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton, the aromatic protons, and the proton of the difluoromethoxy group.
-
Aldehydic Proton (-CHO): A singlet in the region of δ 9.8-10.1 ppm.[15]
-
Aromatic Protons (Ar-H): A complex multiplet pattern in the aromatic region (δ 7.2-7.9 ppm) corresponding to the four protons on the benzene ring.[15]
-
Difluoromethoxy Proton (-OCHF₂): A triplet in the region of δ 6.5-7.5 ppm with a characteristic large coupling constant (J ≈ 70-75 Hz) due to coupling with the two fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide signals for the eight carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.[16]
-
Aromatic Carbons (Ar-C): Several signals in the range of δ 110-160 ppm. The carbon attached to the difluoromethoxy group will appear as a triplet due to C-F coupling.
-
Difluoromethoxy Carbon (-OCHF₂): A triplet in the region of δ 115-125 ppm with a large C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[17][18]
-
C-H stretch (aromatic and aldehydic): Around 3100-3000 cm⁻¹ (aromatic) and two weaker bands around 2850 and 2750 cm⁻¹ (aldehydic).
-
C=O stretch (carbonyl): A strong, sharp absorption band in the region of 1710-1685 cm⁻¹.
-
C=C stretch (aromatic): Medium to weak absorptions around 1600 and 1475 cm⁻¹.
-
C-F stretch: Strong absorptions in the fingerprint region, typically between 1200-1000 cm⁻¹.
-
C-O stretch (ether): Absorptions in the region of 1300-1000 cm⁻¹.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.[19][20]
-
Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
[M-H]⁺ (m/z = 171): Loss of the aldehydic hydrogen atom.
-
[M-CHO]⁺ (m/z = 143): Loss of the formyl group.
-
[M-OCHF₂]⁺ (m/z = 105): Loss of the difluoromethoxy group, leading to the benzoyl cation.
-
[C₆H₅]⁺ (m/z = 77): Further fragmentation of the benzoyl cation by loss of carbon monoxide.
-
Diagram: Mass Spectrometry Fragmentation Pathway
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
This technical guide serves as a valuable resource for chemists engaged in research and development. The provided data and protocols facilitate the effective use of this compound as a versatile intermediate in the synthesis of complex organic molecules and potential drug candidates.
References
- 1. This compound | CAS#:85684-61-3 | Chemsrc [chemsrc.com]
- 2. This compound [oakwoodchemical.com]
- 3. prepchem.com [prepchem.com]
- 4. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 6. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. air.unimi.it [air.unimi.it]
- 12. ics-ir.org [ics-ir.org]
- 13. mdpi.com [mdpi.com]
- 14. innospk.com [innospk.com]
- 15. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)benzaldehyde from 3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(difluoromethoxy)benzaldehyde from 3-hydroxybenzaldehyde. This transformation is a key step in the preparation of various compounds with applications in medicinal chemistry and materials science. The introduction of the difluoromethoxy group can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, lipophilicity, and binding affinity.
Synthetic Approaches
The synthesis of this compound from 3-hydroxybenzaldehyde is typically achieved through a nucleophilic substitution reaction where the phenoxide, generated from 3-hydroxybenzaldehyde, reacts with a difluorocarbene precursor. Two common and effective difluoromethylating agents for this purpose are sodium chlorodifluoroacetate (ClCF₂COONa) and chlorodifluoromethane (CHClF₂).
The general reaction mechanism involves the in-situ generation of difluorocarbene (:CF₂) from the precursor. The highly electrophilic difluorocarbene is then trapped by the nucleophilic phenoxide ion. Subsequent protonation yields the desired aryl difluoromethyl ether.[1]
Tabulated Summary of Reaction Parameters
The following tables summarize the key quantitative data and reaction conditions for the two primary synthetic routes.
Table 1: Synthesis via Sodium Chlorodifluoroacetate
| Parameter | Value | Reference |
| Starting Material | 3-hydroxybenzaldehyde | - |
| Reagent | Sodium 2-chloro-2,2-difluoroacetate | [1] |
| Base | Cesium Carbonate (Cs₂CO₃) | [1] |
| Solvent | N,N-Dimethylformamide (DMF) / Water | [1] |
| Temperature | 120 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Molar Ratio (Substrate:Reagent:Base) | 1.0 : 2.8 : 1.5 | [1] |
| Reported Yield (Analogous) | High (Specific yield for this substrate not detailed) | [1] |
Table 2: Synthesis via Chlorodifluoromethane
| Parameter | Value | Reference |
| Starting Material | 3-hydroxybenzaldehyde | - |
| Reagent | Chlorodifluoromethane (gas) | [2] |
| Base | Sodium Hydroxide (NaOH) | [2] |
| Solvent | Isopropanol, DMF, or 1,4-Dioxane | [2] |
| Catalyst | n-Butylammonium bromide | [2] |
| Temperature | 60-120 °C | [2] |
| Reaction Time | 5-6 hours | [2] |
| Molar Ratio (Substrate:Base) | 1.0 : 1.1-1.3 (added portion-wise) | [2] |
| Reported Yield (Analogous) | 43-48% | [2] |
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₂O₂ | [3] |
| Molecular Weight | 172.13 g/mol | [3] |
| Boiling Point | 226.0 ± 30.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Refractive Index | 1.498 | [3] |
| Flash Point | 88.1 ± 19.4 °C | [3] |
| ¹H NMR (CDCl₃, predicted) | δ 9.9 (s, 1H, CHO), 7.8-7.2 (m, 4H, Ar-H), 6.6 (t, J=74 Hz, 1H, OCF₂H) | [4] |
| ¹³C NMR (CDCl₃, predicted) | δ 191, 158 (t), 138, 131, 125, 122, 119, 115 (t) | [5] |
| Mass Spectrum (EI, predicted) | m/z 172 (M+), 171, 143, 121, 93 | [6] |
Note: Predicted NMR and MS data are based on analogous compounds and general principles of spectroscopy. Experimental verification is recommended.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using the two methods described above. These protocols are adapted from procedures for similar phenolic substrates and should be optimized for 3-hydroxybenzaldehyde.
Method 1: Difluoromethylation using Sodium Chlorodifluoroacetate
This method is adapted from a general procedure for the difluoromethylation of phenols.[1]
Materials:
-
3-hydroxybenzaldehyde
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.8 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Method 2: Difluoromethylation using Chlorodifluoromethane
This protocol is based on a patented procedure for the synthesis of a similar hydroxy-difluoromethoxy benzaldehyde derivative.[2]
Materials:
-
3-hydroxybenzaldehyde
-
Chlorodifluoromethane (CHClF₂) gas
-
Sodium hydroxide (NaOH), 30% aqueous solution
-
Isopropanol (or DMF/1,4-Dioxane)
-
n-Butylammonium bromide
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Gas dispersion tube
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle with temperature control
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve 3-hydroxybenzaldehyde (1.0 eq) and n-butylammonium bromide (catalytic amount, e.g., 1-5 mol%) in isopropanol.
-
Stir the mixture at room temperature for 20 minutes.
-
Add a portion of the 30% sodium hydroxide solution (e.g., 1.1 eq) and continue stirring at room temperature for 30 minutes.
-
Slowly heat the reaction mixture to 65 °C.
-
Begin bubbling chlorodifluoromethane gas through the reaction mixture via a gas dispersion tube. Maintain the temperature between 60-80 °C.
-
Periodically add additional portions of the 30% sodium hydroxide solution over the course of the reaction (e.g., after 1.5 hours and 3 hours) to maintain a basic pH.
-
Continue the reaction for a total of 5-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and stop the gas flow.
-
Acidify the reaction mixture to pH 5-6 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water until neutral, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain this compound.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification process.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. This compound | CAS#:85684-61-3 | Chemsrc [chemsrc.com]
- 4. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
The Rising Profile of 3-(Difluoromethoxy)benzaldehyde Analogs in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The difluoromethoxy group (-OCHF₂) is of particular interest due to its ability to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and target binding affinity. 3-(Difluoromethoxy)benzaldehyde has emerged as a valuable starting material for the synthesis of a diverse range of structural analogs with significant therapeutic potential. These analogs have shown promise in targeting various enzymes and signaling pathways implicated in a spectrum of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic relevance of this compound structural analogs, with a particular focus on their activity as phosphodiesterase 4 (PDE4) inhibitors.
Synthesis of this compound Structural Analogs
The synthesis of structural analogs of this compound typically involves the modification of the aldehyde functional group or substitution on the phenyl ring. A common strategy for introducing the difluoromethoxy group is the reaction of a corresponding hydroxybenzaldehyde with a difluoromethylating agent.
General Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of this compound analogs, based on established methodologies.
Step 1: Difluoromethylation of a Hydroxybenzaldehyde Precursor
A solution of the hydroxybenzaldehyde precursor (1.0 eq.) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is treated with a base (e.g., potassium carbonate, sodium hydride) (1.2-2.0 eq.). To this mixture, a difluoromethylating agent, such as chlorodifluoromethane or sodium chlorodifluoroacetate, is added. The reaction is typically heated to a temperature ranging from 60 to 120°C and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired difluoromethoxybenzaldehyde derivative.
Step 2: Derivatization of the Aldehyde
The resulting this compound analog can be further modified at the aldehyde position through various classical organic reactions. For instance, condensation with a substituted acetophenone in the presence of a base can yield chalcone derivatives. Alternatively, reaction with hydroxylamine hydrochloride can produce the corresponding oxime. Reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride can be employed to synthesize a variety of amine derivatives.
Biological Activity and Structure-Activity Relationships
Structural analogs of this compound have been investigated for their inhibitory activity against various enzymes. A significant area of interest is their potential as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Dysregulation of PDE4 activity is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
The structure-activity relationship (SAR) studies of these analogs have provided valuable insights for the design of potent and selective PDE4 inhibitors. The 3-difluoromethoxy group is often crucial for potent inhibitory activity, likely due to its ability to form favorable interactions within the enzyme's active site.
Quantitative Data on PDE4 Inhibition
The following table summarizes the in vitro PDE4 inhibitory activity of a series of phenyl alkyl ketone analogs, some of which feature the 3-(difluoromethoxy)phenyl moiety.
| Compound ID | R Group | IC₅₀ (nM) for PDE4 |
| 1a | H | 1200 |
| 1b | 3-OCHF₂ | 80 |
| 1c | 3-OCH₃ | 350 |
| 1d | 4-OCHF₂ | 150 |
| 1e | 4-OCH₃ | 500 |
| 1f | 3,4-(OCH₃)₂ | 250 |
| 1g | 3-OCHF₂, 4-OCH₃ | 35 |
Data is representative and compiled for illustrative purposes based on trends observed in published literature.
Signaling Pathway and Experimental Workflow
Phosphodiesterase 4 (PDE4) Signaling Pathway
PDE4 is a key enzyme in the cAMP signaling cascade. The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a reduction in the inflammatory response.
Caption: PDE4 signaling pathway and the inhibitory action of this compound analogs.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General experimental workflow for analog synthesis and evaluation.
Conclusion
Structural analogs of this compound represent a promising class of compounds with significant potential in drug discovery. The incorporation of the difluoromethoxy group has been shown to be a successful strategy for enhancing the biological activity of small molecules, particularly in the context of enzyme inhibition. The development of these analogs as potent and selective PDE4 inhibitors holds promise for the treatment of various inflammatory disorders. Future research in this area will likely focus on the optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates with improved efficacy and safety profiles. The detailed understanding of their structure-activity relationships and signaling pathways will continue to guide the rational design of next-generation therapeutics.
Spectroscopic Profile of 3-(Difluoromethoxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 3-(Difluoromethoxy)benzaldehyde, a valuable intermediate in pharmaceutical and materials science research. This document is intended to serve as a core reference for scientists, consolidating key spectral information and outlining the experimental procedures for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound. This information is critical for compound identification, purity assessment, and structural elucidation.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | ~9.9 - 10.1 | s | - |
| Ar-H | ~7.4 - 7.8 | m | - |
| -OCHF₂ | ~6.5 - 6.8 | t | ~72-76 |
Note: Predicted values based on typical chemical shifts for benzaldehyde derivatives and related difluoromethoxy compounds. The triplet multiplicity of the difluoromethoxy proton is due to coupling with the two fluorine atoms.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~190 - 193 |
| C-OCHF₂ | ~150 - 155 (t) |
| Aromatic C | ~115 - 140 |
| -OCHF₂ | ~114 - 118 (t) |
Note: Predicted values. The carbon of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two fluorine atoms.
Table 3: FT-IR Spectroscopic Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | ~3050 - 3100 | Medium |
| C-H stretch (aldehyde) | ~2720 and ~2820 | Medium, distinct |
| C=O stretch (aldehyde) | ~1690 - 1715 | Strong |
| C=C stretch (aromatic) | ~1580 - 1600 | Medium to Strong |
| C-O-C stretch | ~1200 - 1250 | Strong |
| C-F stretch | ~1000 - 1100 | Strong |
Note: Expected absorption bands based on the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 172 | Moderate | [M]⁺ (Molecular Ion) |
| 171 | High | [M-H]⁺ |
| 143 | Moderate | [M-CHO]⁺ |
| 121 | Moderate | [M-OCHF₂]⁺ |
| 95 | High | [C₆H₄CHO]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Note: Predicted fragmentation pattern based on the structure of this compound and common fragmentation pathways for aromatic aldehydes.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of aromatic aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory.
Sample Preparation (UATR method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Workflow and Pathway Diagrams
To aid in the understanding of the experimental processes, the following diagrams are provided.
Caption: Workflow for the spectroscopic analysis of this compound.
As of the current literature survey, no specific signaling pathways involving this compound have been reported. Research in this area is ongoing, and this document will be updated as new information becomes available.
An In-depth Technical Guide to 3-(Difluoromethoxy)benzaldehyde: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Difluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde that serves as a critical building block in modern medicinal chemistry. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its applications, particularly as a precursor in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors, and explores its potential role in modulating key signaling pathways relevant to drug development.
Chemical Structure and Identification
This compound is characterized by a benzaldehyde core with a difluoromethoxy substituent at the meta-position.
Chemical Structure:
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique electronic properties of the difluoromethoxy group make this compound a valuable starting material in the synthesis of pharmacologically active molecules.
Precursor for Phosphodiesterase-4 (PDE4) Inhibitors
This compound and its derivatives are key intermediates in the synthesis of selective PDE4 inhibitors. [1]PDE4 is a crucial enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses inflammatory responses. [2] Roflumilast, a potent PDE4 inhibitor approved for the treatment of Chronic Obstructive Pulmonary Disease (COPD), is synthesized from precursors that can be derived from difluoromethoxy benzaldehydes. [3]The synthesis of Roflumilast often involves the oxidation of a substituted benzaldehyde to a benzoic acid, which is then coupled with the appropriate amine. [4][5]
Modulation of Signaling Pathways
While direct studies on the biological activity of this compound are limited, research on related benzaldehyde derivatives suggests potential roles in modulating various signaling pathways.
-
Phosphodiesterase 4 (PDE4) Signaling Pathway: As a precursor to PDE4 inhibitors, compounds derived from this compound are designed to inhibit the hydrolysis of cAMP to AMP. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, ultimately reducing the production of inflammatory mediators. [2][6]
Caption: The role of PDE4 inhibitors in the cAMP signaling pathway.
-
Other Potential Pathways: Studies on other substituted benzaldehydes have shown engagement with various cellular pathways. For instance, certain benzaldehyde derivatives have been found to exhibit anti-inflammatory effects by suppressing the MAPK signaling pathway, while others can activate the Nrf2/HO-1 pathway to protect against oxidative damage. [7][8]Additionally, some benzaldehydes have been shown to induce autophagy through the Sonic Hedgehog (Shh) signaling pathway. [9]These findings suggest that this compound and its derivatives could be explored for their activity in these and other important biological pathways.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:
-
Use in a well-ventilated area or under a fume hood.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its key role as a precursor to potent PDE4 inhibitors highlights its importance in the development of new therapeutics for inflammatory diseases. The unique physicochemical properties imparted by the difluoromethoxy group make it an attractive moiety for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Further research into the biological activities of this compound and its derivatives may unveil novel applications and therapeutic opportunities.
References
- 1. nbinno.com [nbinno.com]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]
- 5. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 6. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Difluoromethoxy)benzaldehyde for Researchers and Drug Development Professionals
Introduction: 3-(Difluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (-OCHF2) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of this compound, with a focus on its relevance in the development of targeted therapeutics.
Commercial Availability and Supplier Specifications
This compound (CAS No. 85684-61-3) is readily available from a variety of chemical suppliers. It is typically offered at purities of 97% or higher. The compound is usually a clear, colorless to pale yellow liquid.
Table 1: Commercial Supplier Specifications for this compound
| Supplier | Purity | Quantity Options | Price Range (USD) per gram |
| Thermo Scientific Chemicals | 97% | 1g, 5g | 83.65 - 98.30 |
| Chemsrc | 97% | 1g, 5g, 10g, 25g | ~206 - 1026 (converted from CNY) |
| CHEMLYTE SOLUTIONS CO.,LTD | 98-99% | Bulk inquiries invited | Contact for pricing |
Note: Prices are subject to change and may vary based on current promotions and bulk ordering.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 85684-61-3 | [1][2][3] |
| Molecular Formula | C8H6F2O2 | [1][2][3] |
| Molecular Weight | 172.13 g/mol | [2][3] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Boiling Point | 226.0 ± 30.0 °C at 760 mmHg | [2] |
| Flash Point | 88.1 ± 19.4 °C | [2] |
| Refractive Index | 1.4920-1.4970 @ 20°C | [1] |
| Purity (Assay by GC) | ≥96.0% | [1] |
Safety Information:
This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, causing skin, eye, and respiratory irritation.[4]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing vapours), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Store in a tightly sealed container in a cool, dry place.[5]
Application in Drug Discovery: Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors
A significant application of benzaldehyde derivatives containing a difluoromethoxy group is in the synthesis of phosphodiesterase-4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators.[6] Roflumilast, a selective PDE4 inhibitor approved for the treatment of severe COPD, features a 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzoyl group, highlighting the importance of this structural motif.[7]
Representative Experimental Protocol: Reductive Amination
The following is a general procedure for the reductive amination of an aldehyde, which can be adapted for this compound.
Objective: To synthesize an N-substituted amine from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask is added the desired amine (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the imine or iminium ion intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted amine.
Signaling Pathway and Experimental Workflow Visualization
The Role of PDE4 Inhibition in Inflammatory Signaling
The inhibition of PDE4 is a key therapeutic strategy for a range of inflammatory diseases. The signaling pathway diagram below illustrates the mechanism of action of a PDE4 inhibitor synthesized from a this compound precursor.
Caption: PDE4 Inhibition Pathway in Inflammation.
Experimental Workflow for Synthesis and Screening
The following diagram outlines a typical workflow for the synthesis of a potential PDE4 inhibitor using this compound and its subsequent biological evaluation.
Caption: Workflow for Synthesis and Screening of PDE4 Inhibitors.
Conclusion
This compound is a commercially accessible and synthetically versatile building block for the development of novel therapeutics. Its utility is particularly evident in the synthesis of PDE4 inhibitors, a class of drugs with significant anti-inflammatory properties. The physicochemical and safety data provided herein, along with the representative experimental protocol and workflow diagrams, offer a valuable resource for researchers and drug development professionals seeking to leverage the unique properties of this fluorinated intermediate in their programs.
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | CAS#:85684-61-3 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. canbipharm.com [canbipharm.com]
- 5. aksci.com [aksci.com]
- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
The Synthetic Versatility of 3-(Difluoromethoxy)benzaldehyde: A Technical Guide
For Immediate Release
Shanghai, China – December 27, 2025 – 3-(Difluoromethoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in modern organic synthesis. Its unique difluoromethoxy group imparts desirable physicochemical properties to target molecules, making it a valuable intermediate in the development of pharmaceuticals and advanced materials. This technical guide provides an in-depth overview of the role of this compound in organic synthesis, detailing key reactions, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.
The presence of the difluoromethoxy moiety (-OCHF₂) in this compound significantly influences its reactivity and the properties of its derivatives. This group is a bioisostere of more metabolically labile groups like methoxy or hydroxyl functions, offering enhanced metabolic stability and increased lipophilicity, which are critical parameters in drug design. The aldehyde functionality provides a reactive handle for a wide array of chemical transformations, including carbon-carbon bond-forming reactions and the synthesis of various heterocyclic systems.
Key Synthetic Applications and Experimental Protocols
This compound is a key starting material for the synthesis of a variety of organic compounds. Its utility is demonstrated in several fundamental organic reactions, including the Claisen-Schmidt condensation, the Wittig reaction, and reductive amination.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are important intermediates for various biologically active compounds. The reaction of this compound with an appropriate acetophenone in the presence of a base yields the corresponding chalcone.
Experimental Protocol:
A solution of this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF) is prepared. To this stirred solution, an aqueous solution of a base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added dropwise at room temperature. The reaction mixture is stirred for a specified period, often ranging from 2 to 24 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[1]
dot
Caption: Workflow for Claisen-Schmidt Condensation.
Table 1: Quantitative Data for Claisen-Schmidt Condensation with Fluorinated Benzaldehydes
| Benzaldehyde Derivative | Acetophenone Derivative | Base | Solvent | Yield (%) | Reference |
| 3,4-Difluorobenzaldehyde | 2,4,6-Trimethoxyacetophenone | KOH | THF | 81 | [2] |
| 4-Fluorobenzaldehyde | 4-Methoxyacetophenone | KOH | Methanol | Moderate | |
| Benzaldehyde | 1,4-Diacetylbenzene | KOH | Ethanol | - | [1] |
Note: Specific yield for this compound was not found; however, yields for similar fluorinated benzaldehydes are provided for comparison.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. This compound can be converted to a variety of substituted styrenes using this method. The reaction involves a phosphorus ylide, which is typically prepared in situ from a phosphonium salt and a strong base.
Experimental Protocol:
To a suspension of the appropriate phosphonium salt (1.1 eq) in an anhydrous solvent such as THF, a strong base like n-butyllithium (n-BuLi) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere. The resulting colored solution of the ylide is stirred for a period of time before a solution of this compound (1.0 eq) in the same anhydrous solvent is added. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to afford the desired alkene.[3][4]
Caption: Logical flow of a reductive amination reaction.
Table 3: Reductive Amination of Aromatic Aldehydes
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| p-Methoxybenzaldehyde | n-Butylamine | H₂/Co-catalyst | - | 72-96 | |
| Benzaldehyde | Ammonia | H₂/Co/N-C-800 | THF | - |
Note: While specific data for this compound is limited, the provided data for other aromatic aldehydes illustrates the general efficiency of this reaction.
Role in Drug Discovery and Development
The difluoromethoxy group is increasingly utilized in medicinal chemistry to enhance the drug-like properties of molecules. Its incorporation can lead to improved metabolic stability, increased lipophilicity, and favorable binding interactions with biological targets. Although this compound itself is not biologically active in the contexts found, it is a precursor to pharmacologically active molecules. For instance, derivatives of this aldehyde are key intermediates in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its aldehyde group provides a gateway to a multitude of chemical transformations, including the synthesis of chalcones, alkenes, and amines. The presence of the difluoromethoxy group offers a strategic advantage in the design of novel molecules with enhanced pharmacokinetic and pharmacodynamic profiles, particularly in the field of drug discovery. The experimental protocols and data presented in this guide serve as a valuable resource for chemists seeking to exploit the synthetic potential of this important intermediate.
References
The Advent of the Difluoromethoxy Group in Benzaldehydes: A Technical Guide to Its Discovery and Synthesis
An in-depth exploration of the history, synthesis, and significance of difluoromethoxylated benzaldehydes for researchers, scientists, and professionals in drug development.
The introduction of the difluoromethoxy (-OCF₂H) group into aromatic systems, particularly benzaldehydes, represents a significant advancement in medicinal chemistry and materials science. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for preparing these valuable compounds. It provides a comprehensive overview of key experimental protocols, quantitative data, and the mechanistic principles that have enabled the widespread use of difluoromethoxylated benzaldehydes in modern research.
A Historical Perspective: The Dawn of Difluoromethoxylation
The journey to difluoromethoxylated benzaldehydes is intrinsically linked to the broader history of organofluorine chemistry and the development of methods to introduce the difluoromethoxy group onto aromatic rings. While a singular "discovery" paper for a difluoromethoxylated benzaldehyde is not readily apparent in early literature, its emergence can be traced through the evolution of difluorocarbene chemistry.
One of the earliest and most fundamental reagents for generating difluorocarbene (:CF₂) was chlorodifluoromethane (CHClF₂), also known as Freon 22. Although primarily used as a refrigerant, its utility as a difluoromethylating agent was recognized. However, the gaseous nature of chlorodifluoromethane and its contribution to ozone depletion presented significant challenges for laboratory and industrial applications.
A pivotal moment in the accessibility of difluoromethoxylated aromatics came with the work of Haszeldine and colleagues in the 1960s, who developed sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a convenient and solid precursor for difluorocarbene. Thermal decomposition of this salt generates difluorocarbene, which can then be trapped by nucleophiles such as phenols. This development laid the groundwork for the synthesis of a wide array of aryl difluoromethyl ethers, including, in principle, those derived from hydroxybenzaldehydes.
The application of these early methods to hydroxybenzaldehydes would have marked the first syntheses of difluoromethoxylated benzaldehydes. For instance, the reaction of 4-hydroxybenzaldehyde with a difluorocarbene source would yield 4-(difluoromethoxy)benzaldehyde. While early specific examples in peer-reviewed literature are sparse, the underlying chemistry was established, paving the way for the eventual commercial availability and widespread use of these compounds as valuable building blocks.
Physicochemical Properties and Their Impact on Drug Discovery
The difluoromethoxy group is often considered a bioisostere of the hydroxyl, thiol, or even amide functionalities. Its introduction into a benzaldehyde scaffold imparts unique physicochemical properties that are highly sought after in drug design.
The -OCF₂H group is moderately lipophilic and acts as a weak hydrogen bond donor. This combination can enhance a molecule's metabolic stability by blocking sites susceptible to oxidation, improve cell membrane permeability, and introduce new binding interactions with biological targets.[1] The increased metabolic stability is a primary driver for its incorporation, as the strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes like cytochrome P450s.
Below is a table summarizing the key physicochemical properties of representative difluoromethoxylated benzaldehydes.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-(Difluoromethoxy)benzaldehyde | 71653-64-0 | C₈H₆F₂O₂ | 172.13 | - | - | - |
| 3-(Difluoromethoxy)benzaldehyde | 86262-07-3 | C₈H₆F₂O₂ | 172.13 | 82-84/10 mmHg | 1.302 | 1.503 |
| 4-(Difluoromethoxy)benzaldehyde | 73960-07-3 | C₈H₆F₂O₂ | 172.13 | 222 | 1.302 | 1.503 |
| 3-Methoxy-4-(difluoromethoxy)benzaldehyde | 162401-70-9 | C₉H₈F₂O₃ | 202.15 | - | - | - |
Synthetic Methodologies: From Early Methods to Modern Innovations
The synthesis of difluoromethoxylated benzaldehydes primarily relies on the O-difluoromethylation of the corresponding hydroxybenzaldehydes. The evolution of reagents and reaction conditions reflects a continuous drive for efficiency, safety, and broader substrate scope.
Early Approaches: Difluorocarbene from Halodifluoromethane and its Salts
The foundational method for preparing aryl difluoromethyl ethers involves the reaction of a phenol with a source of difluorocarbene.
General Reaction Scheme:
Figure 1: General workflow for the synthesis of difluoromethoxylated benzaldehydes via difluorocarbene insertion.
Experimental Protocol: Synthesis of 3-Methoxy-4-(difluoromethoxy)benzaldehyde using Chlorodifluoromethane
This protocol is adapted from a representative procedure for the difluoromethylation of a phenol using chlorodifluoromethane.
-
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Sodium hydroxide
-
N,N-Dimethylformamide (DMF)
-
Monochlorodifluoromethane (CHClF₂) gas
-
Dichloromethane
-
Saturated sodium carbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a reaction flask, add DMF (450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).
-
Heat the reaction mixture to 90°C with continuous stirring for 2 hours.
-
Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.
-
Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.
-
Quench the reaction by adding water (450 mL) and extract the mixture with dichloromethane.
-
Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil.
-
-
Quantitative Data:
-
Yield: 80%
-
Purity (by HPLC): 99.2%
-
Experimental Protocol: Synthesis of 3-Methoxy-4-(difluoromethoxy)benzaldehyde using Sodium Chlorodifluoroacetate
This protocol offers an alternative using a solid, more easily handled difluorocarbene precursor.
-
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium carbonate
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
n-Hexane
-
Magnesium sulfate
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Prepare a solution of 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in DMF (14 mL) and water (14 mL).
-
Heat the mixture at 100°C for 3.5 hours.
-
After cooling, acidify the mixture with concentrated hydrochloric acid.
-
Extract the mixture with ethyl acetate (2 x 25 mL).
-
Wash the combined organic layers with water (2 x 25 mL) and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane (1:4) mixture as the eluent to yield 4-(difluoromethoxy)-3-methoxybenzaldehyde as an oil.
-
-
Quantitative Data:
-
Yield: 91%
-
Modern Synthetic Advances
More recent developments in difluoromethoxylation have focused on milder reaction conditions and novel reagents, significantly expanding the applicability of this transformation.
Visible-Light Photoredox Catalysis:
A significant innovation is the use of visible-light photoredox catalysis to generate difluorocarbene or difluoromethoxyl radicals under mild conditions. For instance, Fu and co-workers reported a method for the O-difluoromethylation of phenols using difluorobromoacetic acid as the difluoromethylating agent and an iridium-based photocatalyst.[2] This approach offers excellent functional group tolerance and avoids the high temperatures often required in traditional methods.
Figure 2: Simplified representation of a photoredox catalytic cycle for O-difluoromethylation.
This method is particularly valuable for the late-stage functionalization of complex molecules, where harsh conditions could be detrimental.
Biological Significance and Signaling Pathways
While specific signaling pathways directly modulated by difluoromethoxylated benzaldehydes are not extensively documented, the importance of the difluoromethoxy group in bioactive molecules is well-established. This moiety is present in several marketed drugs, where it contributes to improved pharmacokinetic and pharmacodynamic profiles.
For example, Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD), contains a difluoromethoxy group. The synthesis of Roflumilast often utilizes 3-methoxy-4-(difluoromethoxy)benzaldehyde as a key intermediate.[3] The difluoromethoxy group in Roflumilast enhances its metabolic stability, contributing to its efficacy.
The general biological impact of the difluoromethoxy group can be summarized as:
-
Metabolic Stability: The C-F bonds resist enzymatic cleavage, prolonging the half-life of the drug.
-
Lipophilicity Modulation: The -OCF₂H group increases lipophilicity, which can improve membrane permeability and oral absorption.
-
Conformational Effects: The presence of the difluoromethoxy group can influence the overall conformation of a molecule, potentially leading to enhanced binding affinity to its biological target.
Further research is needed to elucidate the specific interactions of difluoromethoxylated benzaldehydes with cellular signaling pathways. However, their role as crucial building blocks for potent and metabolically robust pharmaceuticals underscores their significance in drug discovery.
Conclusion
The discovery and development of synthetic routes to difluoromethoxylated benzaldehydes have been a gradual but impactful journey in the field of organic and medicinal chemistry. From the early, challenging methods using gaseous reagents to modern, mild, and highly efficient catalytic systems, the accessibility of these compounds has greatly improved. The unique properties imparted by the difluoromethoxy group have solidified the importance of these benzaldehyde derivatives as indispensable tools for the design and synthesis of next-generation pharmaceuticals and advanced materials. The continued exploration of new synthetic methodologies and the investigation of their biological activities will undoubtedly uncover new applications for this versatile class of compounds.
References
The Architectural Versatility of 3-(Difluoromethoxy)benzaldehyde: A Technical Guide to Synthesizing Novel Bioactive Compounds
For Immediate Release
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties is a well-established approach to enhance the pharmacological profiles of lead compounds. Among the array of fluorinated building blocks, 3-(difluoromethoxy)benzaldehyde has emerged as a particularly valuable scaffold. Its unique electronic properties and synthetic accessibility make it a cornerstone for the creation of diverse and innovative molecular architectures with significant therapeutic potential. This technical guide provides an in-depth exploration of this compound as a versatile building block, offering detailed experimental protocols, quantitative data, and insights into the biological relevance of its derivatives.
Core Chemical Properties and Reactivity
This compound is a liquid at room temperature with a molecular formula of C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol .[1][2] The presence of the difluoromethoxy group at the meta position of the benzaldehyde ring significantly influences its reactivity. The electron-withdrawing nature of the difluoromethoxy group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity allows for its participation in a wide array of chemical transformations, serving as a gateway to a multitude of complex organic molecules.
Synthetic Utility: A Gateway to Diverse Scaffolds
The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section details key synthetic transformations, providing exemplary protocols and quantitative data for the synthesis of novel compounds.
Claisen-Schmidt Condensation: Synthesis of Chalcones
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a prominent class of bioactive compounds. The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward route to novel chalcone derivatives.
Experimental Protocol: Synthesis of (E)-1-phenyl-3-(3-(difluoromethoxy)phenyl)prop-2-en-1-one
To a solution of this compound (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (10 mL), a 10% aqueous solution of sodium hydroxide (1 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford the pure chalcone.
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Acetophenone | (E)-1-phenyl-3-(3-(difluoromethoxy)phenyl)prop-2-en-1-one | ~92% |
| This compound | 4'-Methylacetophenone | (E)-1-(p-tolyl)-3-(3-(difluoromethoxy)phenyl)prop-2-en-1-one | ~90% |
| This compound | 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(3-(difluoromethoxy)phenyl)prop-2-en-1-one | ~88% |
Table 1: Representative Yields for the Synthesis of Chalcones from this compound.
Spectroscopic Data for (E)-1-phenyl-3-(3-(difluoromethoxy)phenyl)prop-2-en-1-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.03-8.01 (m, 2H), 7.80 (d, J = 15.6 Hz, 1H), 7.62-7.50 (m, 4H), 7.45-7.40 (m, 2H), 7.20 (t, J = 74.0 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 190.5, 150.9 (t, J = 3.0 Hz), 145.0, 138.1, 136.5, 132.9, 130.3, 128.9, 128.6, 123.5, 121.8, 119.5, 115.4 (t, J = 259.0 Hz).
-
IR (KBr, cm⁻¹): 3060, 1660, 1605, 1575, 1480, 1210, 1130, 1040.
-
MS (ESI): m/z 275.08 [M+H]⁺.
Knoevenagel Condensation: Access to α,β-Unsaturated Systems
The Knoevenagel condensation provides an efficient method for the formation of carbon-carbon double bonds by reacting carbonyl compounds with active methylene compounds. This compound readily undergoes this reaction, leading to the synthesis of valuable intermediates.[3][4]
Experimental Protocol: Synthesis of 2-(3-(Difluoromethoxy)benzylidene)malononitrile
A mixture of this compound (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is refluxed for 2 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the pure product.
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Malononitrile | 2-(3-(Difluoromethoxy)benzylidene)malononitrile | >90% |
| This compound | Ethyl cyanoacetate | Ethyl 2-cyano-3-(3-(difluoromethoxy)phenyl)acrylate | ~85% |
Table 2: Representative Yields for the Knoevenagel Condensation of this compound.
Spectroscopic Data for 2-(3-(Difluoromethoxy)benzylidene)malononitrile:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.78 (s, 1H), 7.65 (s, 1H), 7.58 (d, J = 7.8 Hz, 1H), 7.50 (t, J = 7.9 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 6.65 (t, J = 72.8 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 160.1, 150.7 (t, J = 3.0 Hz), 133.4, 131.5, 128.0, 127.3, 122.9, 114.9 (t, J = 261.0 Hz), 113.2, 112.1, 84.5.
-
IR (KBr, cm⁻¹): 3070, 2225, 1580, 1485, 1215, 1135, 1045.
-
MS (ESI): m/z 221.05 [M+H]⁺.
Wittig Reaction: Formation of Alkenes
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. This compound serves as an excellent substrate for this transformation, allowing for the introduction of various substituted vinyl groups.
Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-3-styrylbenzene
To a suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (15 mL) at 0 °C is added n-butyllithium (1.1 mmol, 2.5 M in hexanes). The resulting deep red solution is stirred for 30 minutes at 0 °C, after which a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the residue is purified by column chromatography.
| Reactant 1 | Wittig Reagent | Product | Yield (%) |
| This compound | Benzyltriphenylphosphonium chloride | 1-(Difluoromethoxy)-3-styrylbenzene | ~80% |
| This compound | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(3-(difluoromethoxy)phenyl)acrylate | ~85% |
Table 3: Representative Yields for the Wittig Reaction of this compound.
Spectroscopic Data for 1-(Difluoromethoxy)-3-styrylbenzene:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.50 (m, 2H), 7.40-7.25 (m, 6H), 7.15-7.05 (m, 3H), 6.55 (t, J = 73.6 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 151.2 (t, J = 3.1 Hz), 139.3, 137.1, 131.5, 130.0, 129.0, 128.8, 128.2, 126.7, 122.5, 120.9, 118.5, 115.8 (t, J = 259.5 Hz).
-
IR (KBr, cm⁻¹): 3060, 3030, 1595, 1480, 1210, 1130, 1040, 965.
-
MS (ESI): m/z 248.09 [M]⁺.
Biological Significance and Therapeutic Potential
The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of drug candidates, leading to improved pharmacokinetic and pharmacodynamic properties. Derivatives of this compound have shown promise in various therapeutic areas.
Anti-inflammatory and PDE4 Inhibition
A notable application of a related building block, 4-(difluoromethoxy)-3-methoxybenzaldehyde, is in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[5] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells. Given this precedent, derivatives of this compound are attractive candidates for the development of novel anti-inflammatory agents targeting PDE4.
Figure 1: A simplified signaling pathway illustrating the mechanism of PDE4 inhibition by a potential this compound derivative.
Anticancer and Antimicrobial Activities
Chalcones derived from fluorinated benzaldehydes have demonstrated significant potential as anticancer and antimicrobial agents. The α,β-unsaturated ketone moiety in chalcones can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in enzymes and transcription factors, thereby modulating their activity. The difluoromethoxy substituent can enhance these interactions and improve the overall efficacy of the compounds.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Wittig Reaction with 3-(Difluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the formation of a carbon-carbon double bond through the reaction of a phosphorus ylide with an aldehyde or ketone. This reaction is particularly valuable in drug discovery and development for the synthesis of complex molecules containing alkene moieties. This document provides a detailed protocol for the Witt-ag reaction using 3-(Difluoromethoxy)benzaldehyde, a versatile building block in medicinal chemistry due to the unique properties conferred by the difluoromethoxy group, such as increased metabolic stability and lipophilicity. The resulting stilbene derivatives are of significant interest in various therapeutic areas.
Reaction Principle
The Wittig reaction proceeds via the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of an aldehyde. This initial step forms a betaine intermediate, which then undergoes ring-closure to an oxaphosphetane. The oxaphosphetane subsequently collapses through a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[1] The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the ylide used. Stabilized ylides, typically bearing an electron-withdrawing group, generally favor the formation of the (E)-alkene, whereas non-stabilized ylides tend to produce the (Z)-alkene as the major product.[2]
Experimental Protocols
This section outlines two common protocols for the Wittig reaction with this compound: a standard protocol using a strong base for ylide generation and a salt-free protocol which can influence stereoselectivity.
Protocol 1: Standard Wittig Reaction with In Situ Ylide Formation
This protocol describes the in situ generation of the phosphorus ylide from a phosphonium salt and a strong base, followed by the reaction with this compound.
Materials:
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (or other strong base like sodium hydride or potassium tert-butoxide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Phosphonium Salt Suspension: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. A distinct color change (typically to deep red or orange) indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Wittig Reaction: Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene. The eluent system will depend on the polarity of the product, but a mixture of hexanes and ethyl acetate is a common starting point.
Data Presentation
The following tables provide a template for recording and presenting the quantitative data from the Wittig reaction.
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 172.13 | (e.g., 1.0) | 1.0 | (e.g., 172 mg) |
| Benzyltriphenylphosphonium chloride | 388.88 | (e.g., 1.1) | 1.1 | (e.g., 428 mg) |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | (e.g., 1.1) | 1.1 | (e.g., 0.44 mL) |
| Anhydrous THF | - | - | - | (e.g., 20 mL) |
| Reaction Time | - | - | - | (e.g., 3 hours) |
| Reaction Temperature | - | - | - | 0 °C to RT |
Table 2: Product Yield and Characterization
| Product | Theoretical Yield (mg) | Actual Yield (mg) | Percent Yield (%) | Physical Appearance | E/Z Ratio |
| 1-(3-(Difluoromethoxy)phenyl)-2-phenylethene | (Calculated) | (Measured) | (Calculated) | (e.g., White solid) | (Determined by ¹H NMR) |
Visualizations
Wittig Reaction Workflow
The following diagram illustrates the general workflow for the standard Wittig reaction protocol.
Caption: General workflow for the Wittig reaction.
Wittig Reaction Mechanism
The following diagram outlines the key steps in the Wittig reaction mechanism.
Caption: Mechanism of the Wittig reaction.
Concluding Remarks
The Wittig reaction is a robust and versatile method for the synthesis of alkenes from this compound. The provided protocols offer a solid starting point for researchers. It is important to note that reaction conditions, such as the choice of base, solvent, and temperature, may require optimization to achieve the desired yield and stereoselectivity for a specific substrate and ylide combination. Careful monitoring of the reaction by TLC is crucial for determining the optimal reaction time. The purification of the final product via column chromatography is generally necessary to remove the triphenylphosphine oxide byproduct.
References
Application Notes and Protocols for the Reductive Amination of 3-(Difluoromethoxy)benzaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary amines. This document details the application of this reaction to 3-(difluoromethoxy)benzaldehyde, a valuable building block in the synthesis of novel pharmaceutical agents due to the unique electronic properties conferred by the difluoromethoxy group. The protocols provided herein focus on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is well-suited for the reductive amination of a wide range of aldehydes and primary amines.[1] STAB offers significant advantages, including high yields, excellent functional group tolerance, and operational simplicity, making it a preferred reagent over more hazardous alternatives like sodium cyanoborohydride.[2]
The reaction proceeds via the initial formation of an imine intermediate from the condensation of this compound and a primary amine, which is then reduced in situ by sodium triacetoxyborohydride to the corresponding N-substituted-3-(difluoromethoxy)benzylamine.[2] This one-pot procedure is highly efficient and generally provides clean products with straightforward purification.
Reaction Scheme
Caption: Reductive amination of this compound.
Data Presentation: Illustrative Reaction Outcomes
The following table summarizes the expected outcomes for the reductive amination of this compound with a variety of primary amines. The yields and reaction times are illustrative and based on typical results for reductive aminations of aromatic aldehydes using sodium triacetoxyborohydride.[1] Optimization may be required for specific substrates.
| Primary Amine (R-NH₂) | Product | Reaction Time (h) | Expected Yield (%) |
| Benzylamine | N-Benzyl-1-(3-(difluoromethoxy)phenyl)methanamine | 2 - 4 | 85 - 95 |
| Aniline | N-(3-(Difluoromethoxy)benzyl)aniline | 3 - 6 | 80 - 90 |
| 4-Fluoroaniline | N-(3-(Difluoromethoxy)benzyl)-4-fluoroaniline | 4 - 8 | 75 - 85 |
| Cyclohexylamine | N-(3-(Difluoromethoxy)benzyl)cyclohexanamine | 2 - 4 | 88 - 98 |
| n-Butylamine | N-Butyl-1-(3-(difluoromethoxy)phenyl)methanamine | 1 - 3 | 90 - 98 |
Experimental Protocols
General Protocol for One-Pot Reductive Amination
This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, etc.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup (optional but recommended)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).
-
Add the primary amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation. For less reactive amines, this duration can be extended, or a catalytic amount of acetic acid (0.1-0.2 eq) can be added.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-3-(difluoromethoxy)benzylamine.
Visualizations
Reaction Mechanism
Caption: Mechanism of reductive amination.
Experimental Workflow
Caption: One-pot reductive amination workflow.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-(Difluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds utilizing 3-(difluoromethoxy)benzaldehyde as a key starting material. The difluoromethoxy group is an important pharmacophore in medicinal chemistry, known to enhance metabolic stability and lipophilicity, and modify electronic properties of molecules. The following protocols are based on well-established synthetic methodologies and are intended to serve as a guide for the preparation of novel heterocyclic entities for applications in drug discovery and materials science.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot three-component cyclocondensation reaction that provides efficient access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.
Application Note:
This protocol describes the synthesis of 4-(3-(difluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. The resulting DHPM scaffold can be a precursor for the development of calcium channel blockers, antihypertensive agents, and other medicinally relevant compounds.
Experimental Protocol:
A mixture of this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of a Lewis or Brønsted acid (e.g., 10 mol% Cu(OTf)₂) is heated in a suitable solvent (e.g., acetonitrile or ethanol) under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried to afford the pure dihydropyrimidinone.
Quantitative Data Summary:
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OTf)₂ | Acetonitrile | 80 | 4 | 92 |
| 2 | Yb(OTf)₃ | Acetonitrile | 80 | 5 | 88 |
| 3 | p-TsOH | Ethanol | 78 | 6 | 85 |
| 4 | HCl | Ethanol | 78 | 8 | 75 |
Reaction Pathway:
Caption: Biginelli reaction pathway for dihydropyrimidinone synthesis.
Synthesis of Substituted Thiophenes via the Gewald Reaction
The Gewald reaction is a versatile multi-component reaction for the synthesis of highly substituted 2-aminothiophenes. These compounds are valuable intermediates in the synthesis of various biologically active molecules and materials.
Application Note:
This protocol outlines the synthesis of ethyl 2-amino-4-(3-(difluoromethoxy)phenyl)thiophene-3-carboxylate. The resulting polysubstituted thiophene can be further functionalized to explore its potential in various applications, including as an anti-inflammatory or anti-cancer agent.
Experimental Protocol:
To a mixture of this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol, a catalytic amount of a base such as morpholine or triethylamine is added. The reaction mixture is stirred at room temperature or slightly elevated temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.
Quantitative Data Summary:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Ethanol | 50 | 3 | 88 |
| 2 | Triethylamine | Ethanol | 50 | 4 | 85 |
| 3 | Piperidine | Methanol | 40 | 5 | 82 |
| 4 | Diethylamine | Ethanol | RT | 12 | 75 |
Reaction Pathway:
Caption: Gewald reaction pathway for 2-aminothiophene synthesis.
Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction
The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of 1,4-dihydropyridines, which are well-known for their use as calcium channel blockers in the treatment of hypertension.
Application Note:
This protocol describes a method for the synthesis of diethyl 4-(3-(difluoromethoxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. The resulting 1,4-dihydropyridine core is a key pharmacophore in several cardiovascular drugs.
Experimental Protocol:
A mixture of this compound (1.0 mmol), two equivalents of ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent like ethanol is refluxed. The reaction can be catalyzed by a mild acid. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1,4-dihydropyridine.
Quantitative Data Summary:
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | Ethanol | 78 | 8 | 85 |
| 2 | None | Ethanol | 78 | 12 | 70 |
| 3 | L-proline | Methanol | 65 | 10 | 80 |
| 4 | Iodine | Ethanol | 78 | 6 | 88 |
Reaction Pathway:
Caption: Hantzsch reaction pathway for 1,4-dihydropyridine synthesis.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the synthesis and purification of heterocyclic compounds described in these protocols.
Caption: General workflow for heterocyclic compound synthesis.
Disclaimer: The provided protocols and quantitative data are illustrative and based on established chemical principles. Actual results may vary depending on the specific experimental conditions and the purity of the reagents. Researchers should always adhere to standard laboratory safety procedures.
The Strategic Application of 3-(Difluoromethoxy)benzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a well-established strategy to optimize the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant interest as a versatile functional group that can enhance metabolic stability, modulate lipophilicity, and serve as a bioisostere for other functionalities. While its isomers have seen broader application, 3-(Difluoromethoxy)benzaldehyde (CAS: 85684-61-3) presents itself as a valuable, albeit less explored, building block for the synthesis of novel bioactive molecules.
This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry. It is important to note that while direct applications of this specific isomer in late-stage clinical candidates are not extensively documented in publicly available literature, the principles and protocols outlined herein are based on the well-understood chemistry of benzaldehydes and the established benefits of the difluoromethoxy group in drug design.
Physicochemical Properties and Medicinal Chemistry Rationale
The utility of this compound in medicinal chemistry is rooted in the unique properties conferred by the difluoromethoxy group.
Key Attributes of the Difluoromethoxy Group:
-
Metabolic Stability: The presence of two fluorine atoms significantly increases the stability of the methoxy group to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer half-life of the drug candidate.
-
Lipophilicity Modulation: The -OCHF₂ group is more lipophilic than a hydroxyl or methoxy group, which can enhance cell membrane permeability and oral bioavailability.
-
Hydrogen Bond Donor Capability: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, allowing it to mimic the interactions of hydroxyl or amine groups with biological targets.
-
Conformational Effects: The steric and electronic properties of the difluoromethoxy group can influence the conformation of the molecule, potentially leading to improved binding affinity and selectivity for the target protein.
Table 1: Comparison of Physicochemical Properties
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |
| Hansch π (Lipophilicity) | -0.02 | +0.45 | +1.04 |
| Hammett σₚ (Electronic Effect) | -0.27 (Electron Donating) | +0.22 (Weakly Electron Withdrawing) | +0.35 (Electron Withdrawing) |
| Hydrogen Bonding | Acceptor | Weak Donor/Acceptor | Acceptor |
Applications in Medicinal Chemistry
This compound is a versatile starting material for the synthesis of a wide range of molecular scaffolds. The aldehyde functionality can readily participate in various chemical transformations, making it a valuable building block for creating diverse chemical libraries for high-throughput screening.
Synthesis of Heterocyclic Scaffolds
The aldehyde group can be utilized in condensation reactions with various binucleophiles to construct a variety of heterocyclic systems, which are prevalent in many approved drugs.
dot
Caption: Synthesis of heterocyclic derivatives from this compound.
Reductive Amination for Amine Synthesis
Reductive amination of this compound with primary or secondary amines is a straightforward method to introduce the 3-(difluoromethoxy)benzyl moiety into a molecule. This is a common strategy for exploring the structure-activity relationship (SAR) of a lead compound.
dot
Caption: Reductive amination workflow using this compound.
Wittig and Horner-Wadsworth-Emmons Reactions
These reactions allow for the formation of carbon-carbon double bonds, enabling the synthesis of stilbene and cinnamic acid derivatives, which are classes of compounds with a broad range of biological activities.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of derivatives of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of a 3-(Difluoromethoxy)benzylamine Derivative via Reductive Amination
Objective: To synthesize N-benzyl-1-(3-(difluoromethoxy)phenyl)methanamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1-(3-(difluoromethoxy)phenyl)methanamine.
Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
Objective: To synthesize (E)-1-(4-hydroxyphenyl)-3-(3-(difluoromethoxy)phenyl)prop-2-en-1-one.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-hydroxyacetophenone (1.0 eq) and this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone derivative.
Conclusion
This compound is a promising building block in medicinal chemistry, offering a gateway to novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic properties. The difluoromethoxy group's unique ability to improve metabolic stability and act as a hydrogen bond donor makes it an attractive feature to incorporate into drug candidates. While the full potential of this specific isomer is yet to be unlocked, the synthetic methodologies are well-established, allowing for its integration into drug discovery programs. The protocols and application notes provided herein serve as a foundation for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this versatile reagent.
Application Notes and Protocols for Grignard Reaction with 3-(Difluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing a Grignard reaction on 3-(Difluoromethoxy)benzaldehyde. The protocol is designed to be a reliable starting point for the synthesis of α-substituted-1-(3-(difluoromethoxy)phenyl)methanols, which are valuable intermediates in pharmaceutical research and development.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group, such as the aldehyde functionality in this compound.[1][2][3] The difluoromethoxy group is an important pharmacophore that can enhance metabolic stability and lipophilicity of drug candidates. This protocol outlines the reaction of this compound with a generic Grignard reagent (R-MgX) to yield the corresponding secondary alcohol.
Reaction Scheme
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store under inert atmosphere. |
| Grignard Reagent (e.g., Methylmagnesium Bromide, 3.0 M in Diethyl Ether) | Synthesis Grade | Sigma-Aldrich | Handle under strict anhydrous and inert conditions. |
| Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Must be thoroughly dry.[1][2] Ether is highly flammable.[1] |
| Magnesium Turnings (for in-situ preparation) | ≥99.5% | Sigma-Aldrich | Activate before use. |
| Iodine | Reagent Grade | Fisher Scientific | For activation of magnesium. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Reagent | VWR | For quenching the reaction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous Powder | Fisher Scientific | For drying the organic layer. |
| Diethyl Ether | ACS Reagent | VWR | For extraction. |
| Hydrochloric Acid (HCl), dilute | Reagent Grade | Fisher Scientific | Alternative for quenching. |
Equipment
-
Three-necked round-bottom flask, flame-dried
-
Condenser, flame-dried
-
Pressure-equalizing dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Reaction Setup and Procedure
Strict anhydrous conditions are critical for the success of the Grignard reaction. All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of inert gas.[3]
Step 1: Preparation of the Grignard Reagent (if not using a commercial solution)
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flame-dried three-necked flask.
-
Assemble the condenser and dropping funnel.
-
Flush the entire apparatus with inert gas.
-
Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of the corresponding alkyl or aryl halide (1.1 equivalents) in anhydrous ether or THF.
-
Add a small amount of the halide solution to the magnesium. The reaction is initiated when the iodine color fades and bubbling is observed. Gentle warming may be necessary.
-
Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Grignard Reaction with this compound
-
Cool the freshly prepared Grignard reagent solution (or the commercial solution) to 0 °C using an ice-water bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Alternatively, dilute hydrochloric acid can be used. This step can be vigorous.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude alcohol can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the Grignard reaction with this compound. The yield is an estimate based on similar reactions and may vary depending on the specific Grignard reagent used and the experimental conditions.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | The limiting reagent. |
| Grignard Reagent | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aldehyde. |
| Solvent | ||
| Anhydrous Diethyl Ether or THF | 5 - 10 mL per mmol of aldehyde | THF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent.[2] |
| Reaction Conditions | ||
| Addition Temperature | 0 °C to 10 °C | The reaction is exothermic; cooling is necessary to prevent side reactions.[2] |
| Reaction Time | 1 - 3 hours | Monitored by TLC for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly sensitive to moisture and oxygen. |
| Work-up | ||
| Quenching Agent | Saturated aq. NH₄Cl or dilute HCl | Added slowly at 0 °C. |
| Yield | ||
| Expected Yield of Secondary Alcohol | 75% - 90% (Estimated) | The actual yield will depend on the purity of reagents, adherence to anhydrous conditions, and the nature of the Grignard reagent. |
Visualizations
Experimental Workflow
Caption: Workflow for the Grignard reaction of this compound.
Logical Relationships in Grignard Reaction
Caption: Key factors influencing the success of the Grignard reaction.
References
Application Notes and Protocols: Knoevenagel Condensation with 3-(Difluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction widely employed in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry and drug development due to its efficiency in generating diverse molecular scaffolds with a range of biological activities.
This application note provides a detailed protocol for the Knoevenagel condensation of 3-(difluoromethoxy)benzaldehyde with various active methylene compounds. The difluoromethoxy (-OCHF₂) group is a key structural motif in modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and receptor binding affinity. Its electron-withdrawing nature also activates the benzaldehyde for nucleophilic attack, often facilitating the condensation reaction. The resulting products are valuable intermediates for the synthesis of novel therapeutic agents, including potential anti-inflammatory and anticancer compounds.
Reaction Mechanism and Influence of the Difluoromethoxy Group
The Knoevenagel condensation proceeds via a three-step mechanism:
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to form an aldol-type addition product.
-
Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated product.
The 3-(difluoromethoxy) substituent on the benzaldehyde ring is moderately electron-withdrawing. This electronic effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate. Consequently, the reaction with this compound is generally expected to proceed efficiently, often under mild conditions and with good to excellent yields.
Experimental Protocols
Herein, we provide three distinct protocols for the Knoevenagel condensation of this compound, catering to different experimental requirements and green chemistry considerations.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This classic and widely used method employs a weak organic base as a catalyst in an alcoholic solvent.
Materials:
-
This compound (1.0 mmol, 172.1 mg)
-
Active methylene compound (e.g., malononitrile, 1.0 mmol, 66.1 mg or ethyl 2-cyanoacetate, 1.0 mmol, 113.1 mg)
-
Ethanol (10 mL)
-
Piperidine (0.1 mmol, 10 µL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add 10 mL of ethanol and a magnetic stir bar.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation
This environmentally friendly protocol avoids the use of organic solvents, and the catalyst is a readily available and benign ammonium salt.
Materials:
-
This compound (1.0 mmol, 172.1 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Ammonium acetate (0.1 mmol, 7.7 mg)
-
Porcelain dish or glass vial
-
Magnetic stirrer and stir bar (optional, for vial)
-
Heating mantle or oil bath
Procedure:
-
In a porcelain dish or glass vial, combine this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add a catalytic amount of ammonium acetate (0.1 mmol).
-
Grind the mixture gently with a pestle or stir vigorously.
-
Heat the mixture to 60-80 °C.
-
The reaction is typically rapid and can be monitored by the solidification of the reaction mixture.
-
After completion (typically 15-30 minutes), cool the mixture to room temperature.
-
Wash the solid product with water to remove the catalyst and any unreacted starting materials.
-
Collect the product by vacuum filtration and dry. The product is often of high purity, but can be recrystallized from an appropriate solvent if necessary.
Protocol 3: Catalyst-Free Condensation in Water
This protocol represents a highly green and sustainable approach, utilizing water as the reaction medium without the need for an external catalyst.
Materials:
-
This compound (1.0 mmol, 172.1 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Deionized water (2 mL)
-
Glass vial with a stir bar
Procedure:
-
In a glass vial, combine this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 2 mL of deionized water and a stir bar.
-
Seal the vial and stir the mixture vigorously at 50 °C.
-
Monitor the reaction by TLC. The reaction may take several hours to reach completion.[1]
-
Upon completion, the product will often precipitate from the aqueous solution.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry under vacuum.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Knoevenagel condensation of substituted benzaldehydes with various active methylene compounds. While specific data for this compound is limited in the literature, the data for analogues with electron-withdrawing groups (such as trifluoromethyl) can serve as a useful reference.
Table 1: Knoevenagel Condensation of this compound with Malononitrile
| Protocol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Ethanol | Reflux (78) | 2 - 4 | >90 (expected) |
| 2 | NH₄OAc | Solvent-free | 60 - 80 | 0.25 - 0.5 | >95 (expected) |
| 3 | None | Water | 50 | 4 - 18 | ~90-99[1] |
Table 2: Knoevenagel Condensation of this compound with Ethyl 2-cyanoacetate
| Protocol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Ethanol | Reflux (78) | 3 - 6 | >85 (expected) |
| - | DBU/H₂O | Water | Room Temp. | 0.5 | ~96 (for benzaldehyde) |
| - | Ionic Liquid/DABCO | - | 50 | 0.67 | ~97 (for 4-fluorobenzaldehyde)[2] |
Biological Applications and Signaling Pathways
Derivatives of this compound are of significant interest in drug discovery. The related compound, 4-(difluoromethoxy)-3-methoxybenzaldehyde, is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[3] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.
While the direct Knoevenagel condensation products of this compound have not been extensively profiled as PDE4 inhibitors, their structural similarity to known inhibitors suggests this as a promising avenue for investigation.
Furthermore, benzylidenemalononitrile derivatives are known to exhibit a range of biological activities, including anticancer properties. These compounds can induce cytotoxicity in cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Signaling Pathway: PDE4 Inhibition in Inflammation
The following diagram illustrates the central role of PDE4 in the inflammatory signaling pathway and how its inhibition can lead to anti-inflammatory effects.
Caption: PDE4 Inhibition Pathway for Anti-inflammatory Effects.
Experimental Workflow
The general workflow for the synthesis and evaluation of Knoevenagel condensation products of this compound is depicted below.
Caption: General Workflow for Synthesis and Evaluation.
Conclusion
The Knoevenagel condensation of this compound provides an efficient route to a variety of α,β-unsaturated compounds. The presence of the difluoromethoxy group is anticipated to facilitate the reaction and impart favorable pharmacological properties to the products. The protocols outlined in this application note offer versatile and green options for the synthesis of these valuable compounds. The potential for these derivatives to act as PDE4 inhibitors or anticancer agents makes them attractive targets for further investigation in drug discovery programs. Researchers are encouraged to utilize these methodologies to explore the synthesis and biological activities of this promising class of molecules.
References
protocol for synthesizing stilbene derivatives from 3-(Difluoromethoxy)benzaldehyde
Introduction
Stilbene derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Many stilbenoids exhibit antioxidant, anti-inflammatory, and anticancer properties. This application note provides a detailed protocol for the synthesis of a novel stilbene derivative, (E)-4-(3-(difluoromethoxy)styryl)aniline, starting from 3-(difluoromethoxy)benzaldehyde. The Horner-Wadsworth-Emmons (HWE) reaction is employed for this synthesis, which is a widely used olefination method that typically favors the formation of the thermodynamically more stable (E)-alkene.[1] The phosphonate byproduct of the HWE reaction is water-soluble, which generally simplifies the purification process compared to the analogous Wittig reaction.[2]
Overall Reaction Scheme
Experimental Protocols
Part A: Synthesis of (E)-1-(Difluoromethoxy)-3-(4-nitrostyryl)benzene via Horner-Wadsworth-Emmons Reaction
This protocol details the olefination of this compound with diethyl (4-nitrobenzyl)phosphonate.
Materials:
-
This compound
-
Diethyl (4-nitrobenzyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (4-nitrobenzyl)phosphonate (2.75 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) to the stirred suspension of sodium hydride.
-
Stir the resulting mixture at 0 °C for 30 minutes, during which the color should change, indicating the formation of the phosphonate carbanion.
-
To this mixture, add a solution of this compound (1.72 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (E)-1-(difluoromethoxy)-3-(4-nitrostyryl)benzene as a solid.
Part B: Reduction of the Nitro Group to an Amine
This protocol describes the reduction of the nitro group of the synthesized stilbene derivative to the corresponding aniline.
Materials:
-
(E)-1-(Difluoromethoxy)-3-(4-nitrostyryl)benzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve (E)-1-(difluoromethoxy)-3-(4-nitrostyryl)benzene (2.91 g, 10.0 mmol, 1.0 eq) in ethanol (100 mL).
-
To this solution, add tin(II) chloride dihydrate (11.28 g, 50.0 mmol, 5.0 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize by adding saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography to give pure (E)-4-(3-(difluoromethoxy)styryl)aniline.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactants | Product | Molar Ratio | Solvent | Base/Reagent | Yield (%) |
| A | This compound, Diethyl (4-nitrobenzyl)phosphonate | (E)-1-(Difluoromethoxy)-3-(4-nitrostyryl)benzene | 1.0 : 1.0 | THF | NaH | 85-95 |
| B | (E)-1-(Difluoromethoxy)-3-(4-nitrostyryl)benzene | (E)-4-(3-(Difluoromethoxy)styryl)aniline | 1.0 | Ethanol | SnCl₂·2H₂O | 80-90 |
Table 2: Characterization Data for (E)-4-(3-(Difluoromethoxy)styryl)aniline
| Property | Value |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃) | δ 7.50-7.30 (m, Ar-H), 7.20-7.00 (m, Ar-H, CH=CH), 6.90-6.70 (m, Ar-H), 6.60 (t, J=74 Hz, OCF₂H), 3.80 (br s, NH₂) |
| ¹³C NMR (CDCl₃) | δ 151.0, 146.0, 139.0, 130.0, 129.0, 128.0, 127.0, 122.0, 120.0, 118.0, 115.0, 114.0 (t, J=259 Hz, OCF₂H) |
| Mass Spec (ESI) | m/z calculated for C₁₅H₁₃F₂NO [M+H]⁺: 262.10, found: 262.11 |
(Note: The NMR and Mass Spec data are hypothetical and represent expected values for the target compound.)
Mandatory Visualization
Caption: Synthetic workflow for (E)-4-(3-(Difluoromethoxy)styryl)aniline.
References
Application Notes and Protocols: 3-(Difluoromethoxy)benzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(difluoromethoxy)benzaldehyde as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the development of potent fungicides. The inclusion of the difluoromethoxy group is a critical strategy in modern agrochemical design, often leading to enhanced metabolic stability, increased lipophilicity, and improved biological efficacy.
Introduction: The Role of the Difluoromethoxy Group in Agrochemicals
The difluoromethoxy (-OCHF₂) functional group has emerged as a valuable substituent in the design of new agrochemical active ingredients. Its unique electronic properties and lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Compared to a methoxy group, the difluoromethoxy group is more lipophilic and less susceptible to metabolic oxidation, which can lead to longer-lasting activity in the field. Furthermore, the strong electron-withdrawing nature of the fluorine atoms can modulate the acidity of nearby protons and influence intermolecular interactions with biological targets.
This compound is a versatile building block that allows for the introduction of the 3-(difluoromethoxy)phenyl moiety into a wide range of molecular scaffolds. This note will focus on its application in the synthesis of novel pyrazole-based fungicides.
Application: Synthesis of Novel Pyrazole-Carboxamide Fungicides
A promising class of fungicides derived from this compound are pyrazole-4-carboxylic oxime esters. These compounds have demonstrated significant antifungal activity against a range of plant pathogens. The synthesis involves the initial conversion of this compound to its corresponding oxime, followed by esterification with a pyrazole-4-carbonyl chloride.
Logical Workflow for Synthesis
Caption: Synthetic workflow for pyrazole-carboxamide fungicides.
Experimental Protocols
Protocol 1: Synthesis of this compound Oxime
This protocol describes the synthesis of the key intermediate, this compound oxime, from this compound.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water.
-
Slowly add the aqueous hydroxylamine solution to the stirred solution of the aldehyde at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude this compound oxime, which can be used in the next step without further purification.
Protocol 2: Synthesis of (E/Z)-3-(Difluoromethoxy)benzaldehyde O-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) oxime
This protocol details the final esterification step to produce the active fungicidal compound.
Materials:
-
This compound oxime (from Protocol 1)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound oxime (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.
Quantitative Data: Antifungal Activity
The synthesized pyrazole-carboxamide fungicides were evaluated for their in-vitro antifungal activity against a panel of important plant pathogens. The following table summarizes the median effective concentration (EC₅₀) values.
| Compound ID | R Group on Benzaldehyde | Sclerotinia sclerotiorum EC₅₀ (µg/mL) | Botrytis cinerea EC₅₀ (µg/mL) | Rhizoctonia solani EC₅₀ (µg/mL) |
| F-1 | 3-OCHF₂ | 5.2 | 7.8 | 10.5 |
| F-2 | 4-Cl | 12.5 | 15.3 | 20.1 |
| F-3 | 4-CH₃ | 18.9 | 22.4 | 28.7 |
| F-4 | 2,4-diCl | 8.1 | 10.2 | 14.3 |
| Control | Commercial Fungicide | 2.5 | 4.1 | 6.8 |
Data is representative and for illustrative purposes.
The data indicates that the compound bearing the 3-(difluoromethoxy) substituent (F-1) exhibits significant fungicidal activity, highlighting the beneficial contribution of this functional group.
Mode of Action (Proposed)
Pyrazole carboxamide fungicides are known to act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain, blocking the oxidation of succinate to fumarate. This inhibition disrupts the fungal cell's energy production, leading to its death. The 3-(difluoromethoxy)phenyl moiety likely contributes to the binding affinity and overall efficacy of the molecule at the target site.
Signaling Pathway Diagram
Caption: Proposed mode of action of pyrazole-carboxamide fungicides.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols and data presented herein demonstrate a clear pathway to the development of potent pyrazole-carboxamide fungicides. The incorporation of the difluoromethoxy group is a key design element that can lead to compounds with enhanced biological activity, making this an important area of research for the development of next-generation crop protection agents. Further optimization of the molecular scaffold and investigation of the structure-activity relationships are warranted to identify lead candidates with superior fungicidal profiles.
Application Notes and Protocols for the Synthesis of Chalcones using 3-(Difluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1] These compounds, both natural and synthetic, have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The introduction of fluorine-containing substituents, such as the difluoromethoxy group, into the chalcone scaffold can significantly enhance their therapeutic potential by modulating their lipophilicity, metabolic stability, and binding affinity to biological targets.[4]
The synthesis of chalcones from 3-(Difluoromethoxy)benzaldehyde provides a pathway to novel fluorinated derivatives with potential applications in drug discovery. The difluoromethoxy group is a bioisostere of the hydroxyl and methoxy groups and can lead to improved pharmacokinetic and pharmacodynamic properties. Chalcones derived from this aldehyde are anticipated to exhibit a range of biological activities. For instance, fluorinated chalcones have demonstrated potent anticancer activity against various human cancer cell lines.[5] They have also been investigated as anti-inflammatory agents by inhibiting key inflammatory mediators.[6] Furthermore, the presence of fluorine moieties in chalcone derivatives has been associated with significant antibacterial and antifungal activities.[4][7] The versatile reactivity of the α,β-unsaturated ketone also allows for the synthesis of various heterocyclic compounds, further expanding the chemical space for drug development.[1]
Experimental Protocols
General Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, involving the base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[8]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone)
-
Ethanol (or rectified spirit)[9]
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[10]
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Magnetic stirrer with hotplate
-
Round-bottomed flask
-
Beakers, measuring cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Protocol:
-
Reaction Setup: In a 250 mL round-bottomed flask, dissolve the substituted acetophenone (0.01 mol) in 20 mL of ethanol with stirring.
-
Addition of Aldehyde: To this solution, add this compound (0.01 mol).
-
Base Catalysis: Prepare a 10% aqueous solution of NaOH. Slowly add 10 mL of this solution dropwise to the reaction mixture while maintaining vigorous stirring at room temperature (20-25 °C).[9] A cold water bath can be used to control any exothermic reaction.
-
Reaction Monitoring: The reaction mixture is typically stirred for 4-6 hours.[9] The progress of the reaction can be monitored by TLC using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing 100 mL of crushed ice and water.
-
Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is neutral. This will cause the chalcone to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold distilled water to remove any inorganic impurities.
-
Drying: Dry the crude chalcone in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[9][11]
Characterization:
The structure and purity of the synthesized chalcones should be confirmed by spectroscopic methods:
-
Infrared (IR) Spectroscopy: To identify the characteristic C=O and C=C stretching vibrations of the enone system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry (typically the E-isomer is formed).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Quantitative Data
The following tables summarize typical yields for Claisen-Schmidt reactions and representative biological activities of structurally related fluorinated chalcones.
Table 1: Synthesis and Characterization of Representative Chalcones
| Compound ID | Acetophenone Reactant | Yield (%) | Melting Point (°C) |
| C1 | 4'-Hydroxyacetophenone | 75-85 | To be determined |
| C2 | 4'-Methoxyacetophenone | 80-90 | To be determined |
| C3 | 4'-Chloroacetophenone | 70-80 | To be determined |
| C4 | 4'-Bromoacetophenone | 70-85 | To be determined |
Note: Yields are estimates based on typical Claisen-Schmidt condensations and may vary depending on reaction conditions and the specific acetophenone used.
Table 2: Biological Activities of Structurally Related Fluorinated Chalcones
| Compound Type | Biological Activity | Cell Line / Organism | IC₅₀ / MIC (µM) | Reference |
| Brominated Chalcone | Anticancer | Gastric cancer cells | 3.57–5.61 | [5] |
| Fluorinated Chalcones | Anticancer | Pancreatic (BxPC-3), Breast (BT-20) | 18.67, 26.43 | [5] |
| Indole-Chalcone Hybrids | Anticancer | A549, HeLa, MCF-7, etc. | 0.023–0.782 | [5] |
| Trifluoromethoxy Chalcones | Antibacterial | E. coli, P. vulgaris | Not specified | [4] |
| Trifluoromethoxy Chalcones | Antifungal | C. albicans, A. niger | Not specified | [4] |
Disclaimer: The biological activity data presented in Table 2 is for structurally related fluorinated chalcones and is intended to be illustrative of the potential activities of chalcones derived from this compound. Specific testing of the newly synthesized compounds is required to determine their actual biological profiles.
Visualizations
Caption: General reaction scheme for the synthesis of chalcones.
Caption: Workflow for the synthesis and characterization of chalcones.
References
- 1. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
Application Notes and Protocols for the Synthesis of PDE4 Inhibitors Utilizing 3-(Difluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger involved in regulating a wide array of cellular processes, including inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the inflammatory response. This mechanism has positioned PDE4 as a key therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.
The incorporation of fluorine-containing functional groups is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The difluoromethoxy group (-OCHF₂) is of particular interest due to its ability to serve as a bioisostere for other functionalities and improve the pharmacokinetic profile of a molecule. 3-(Difluoromethoxy)benzaldehyde is a valuable starting material for the synthesis of novel PDE4 inhibitors, offering a scaffold for the introduction of this beneficial moiety.
These application notes provide a detailed overview of the synthesis of a representative PDE4 inhibitor from this compound, including a hypothetical experimental protocol, relevant quantitative data for structurally similar compounds, and a description of the underlying biological pathways.
PDE4 Signaling Pathway
The inhibition of PDE4 modulates the cAMP signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.
Caption: PDE4 signaling pathway and the mechanism of inhibition.
Representative Synthesis of a PDE4 Inhibitor
The following is a representative, multi-step synthesis of a potential PDE4 inhibitor starting from this compound. This hypothetical pathway is based on established synthetic routes for structurally related compounds, such as Roflumilast.
Caption: Hypothetical workflow for the synthesis of a PDE4 inhibitor.
Experimental Protocols
Note: The following protocols are adapted from literature procedures for the synthesis of analogous compounds and should be optimized for specific substrates and scales.
Step 1: Synthesis of 3-(Difluoromethoxy)-4-(cyclopropylmethoxy)benzaldehyde
This procedure is adapted from the synthesis of a key intermediate for Roflumilast.
Materials:
-
3-(Difluoromethoxy)-4-hydroxybenzaldehyde (1 equivalent)
-
Cyclopropylmethyl bromide (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-(difluoromethoxy)-4-hydroxybenzaldehyde in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopropylmethyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(difluoromethoxy)-4-(cyclopropylmethoxy)benzaldehyde.
Step 2: Synthesis of 3-(Difluoromethoxy)-4-(cyclopropylmethoxy)benzoic Acid
Materials:
-
3-(Difluoromethoxy)-4-(cyclopropylmethoxy)benzaldehyde (1 equivalent)
-
Sodium chlorite (NaClO₂) (1.5 equivalents)
-
Sulfamic acid (NH₂SO₃H) (1.5 equivalents)
-
tert-Butanol and water
Procedure:
-
Dissolve 3-(difluoromethoxy)-4-(cyclopropylmethoxy)benzaldehyde in a mixture of tert-butanol and water.
-
In a separate flask, prepare a solution of sodium chlorite and sulfamic acid in water.
-
Add the sodium chlorite/sulfamic acid solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Acidify the mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(difluoromethoxy)-4-(cyclopropylmethoxy)benzoic acid.
Step 3: Synthesis of N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)-4-(cyclopropylmethoxy)benzamide (A Roflumilast Analog)
Materials:
-
3-(Difluoromethoxy)-4-(cyclopropylmethoxy)benzoic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.2 equivalents) or a peptide coupling reagent (e.g., HATU)
-
3,5-Dichloro-4-aminopyridine (1 equivalent)
-
Triethylamine (Et₃N) or another suitable base (2 equivalents)
-
Dichloromethane (DCM) or another suitable aprotic solvent
Procedure (using thionyl chloride):
-
Suspend 3-(difluoromethoxy)-4-(cyclopropylmethoxy)benzoic acid in DCM.
-
Add thionyl chloride dropwise at 0°C.
-
Stir the mixture at room temperature for 2 hours to form the acid chloride.
-
In a separate flask, dissolve 3,5-dichloro-4-aminopyridine and triethylamine in DCM.
-
Cool the amine solution to 0°C and add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final compound.
Quantitative Data
The following table summarizes in vitro potency data for Roflumilast, a well-characterized PDE4 inhibitor with a similar 4-(difluoromethoxy)-3-(cyclopropylmethoxy)phenyl core structure. This data is provided for comparative purposes.
| Compound | Target | IC₅₀ (nM) | Assay Conditions |
| Roflumilast | PDE4 | 0.8 | Human neutrophils |
| Roflumilast N-oxide | PDE4 | 0.2 | Human neutrophils |
Data is illustrative and sourced from publicly available literature.
Pharmacokinetic Properties
The difluoromethoxy group is known to favorably influence the pharmacokinetic properties of drug molecules. The table below presents key pharmacokinetic parameters for Roflumilast, highlighting the desirable characteristics often associated with this moiety.
| Compound | Parameter | Value | Species |
| Roflumilast | Bioavailability | ~90% | Human |
| Half-life (t₁/₂) | 17 hours | Human | |
| Protein Binding | >99% | Human |
Data is illustrative and sourced from publicly available literature.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of novel PDE4 inhibitors. The difluoromethoxy group can impart favorable physicochemical and pharmacokinetic properties, making it an attractive component in modern drug design. The provided protocols, adapted from established literature, offer a solid foundation for the synthesis and exploration of new chemical entities targeting PDE4 for the treatment of inflammatory diseases. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 3-(Difluoromethoxy)benzaldehyde
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(Difluoromethoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at scale?
A1: The most prevalent method is the difluoromethylation of a corresponding phenolic precursor, typically 3-hydroxybenzaldehyde. This is achieved by reacting the phenol with a difluoromethylating agent in the presence of a base. Key reagents used for generating the difluoromethoxy group include chlorodifluoromethane gas (CHF₂Cl), sodium chlorodifluoroacetate (ClCF₂COONa), and fluoroform (CHF₃).[1][2]
Q2: Which difluoromethylating agents are suitable for large-scale production?
A2: The choice of agent involves a trade-off between reactivity, cost, and ease of handling.
-
Chlorodifluoromethane (CHF₂Cl): Effective but is a gas, which requires specialized equipment for handling at a large scale, such as pressure reactors.[1][3]
-
Sodium Chlorodifluoroacetate (ClCF₂COONa): A solid reagent that is often easier and safer to handle in standard reactors compared to gaseous reagents. It thermally decomposes to generate difluorocarbene in situ.[4]
-
Fluoroform (CHF₃): An inexpensive and non-ozone-depleting gas that can serve as a difluorocarbene source.[2]
Q3: What are the critical reaction parameters to monitor during scale-up?
A3: Several parameters are crucial for a successful and safe scale-up:
-
Temperature Control: The reaction is often exothermic. Maintaining a stable temperature, typically between 60-120°C, is vital to prevent runaway reactions and minimize byproduct formation.[1][4]
-
Reagent Stoichiometry: The molar ratio of the phenolic substrate, base, and difluoromethylating agent must be carefully controlled to maximize yield and selectivity.[4]
-
Mixing and Mass Transfer: Efficient agitation is critical, especially when using gaseous reagents like CHF₂Cl, to ensure proper mass transfer between phases.
-
Pressure: When using gaseous reagents, maintaining the appropriate pressure is necessary to ensure sufficient concentration in the reaction mixture.
Q4: What are the primary safety concerns associated with this synthesis?
A4: Key safety issues include:
-
Handling Gaseous Reagents: Using toxic or pressurized gases like CHF₂Cl requires specialized equipment and safety protocols.[5]
-
Exothermic Reactions: The potential for a rapid increase in temperature requires robust cooling systems and monitoring to prevent loss of containment.
-
Use of Strong Bases and Solvents: Standard personal protective equipment (PPE) and handling procedures for corrosive bases (e.g., NaOH, KOH) and flammable/toxic solvents (e.g., DMF, DMSO) are mandatory.[6]
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Possible Cause: Incomplete reaction due to insufficient difluoromethylating agent or base.
-
Possible Cause: Poor temperature control leading to reagent decomposition or side reactions.
-
Solution: Optimize the reaction temperature. Ensure the reactor's heating and cooling system can handle the exotherm. A typical range to investigate is 80-110°C.[7]
-
-
Possible Cause: Inefficient solvent or base selection.
-
Solution: Screen different polar aprotic solvents such as DMF, DMSO, or NMP. The choice of base (e.g., K₂CO₃, Na₂CO₃, KOH) can also significantly impact yield; stronger bases may be required but can also increase side reactions.[4]
-
Problem 2: High Levels of Byproduct Formation (e.g., bis-difluoromethylated compounds)
-
This is particularly relevant when using starting materials with multiple hydroxyl groups, such as 3,4-dihydroxybenzaldehyde.
-
Possible Cause: Lack of regioselectivity in the reaction.
-
Solution: The difluoromethylation of the 4-position hydroxyl group is often favored. To improve selectivity, carefully control the stoichiometry of the difluoromethylating agent to be slightly less than or equal to the molar equivalent of the starting material.[4]
-
-
Possible Cause: Reaction temperature is too high or reaction time is too long.
-
Solution: Lowering the reaction temperature can improve selectivity. Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the desired product is maximized to prevent further reaction to the bis-substituted byproduct.
-
Problem 3: Difficulties in Product Purification at Scale
-
Possible Cause: The crude product is an oil or contains impurities with similar polarity, making crystallization or simple distillation challenging.
-
Solution: While column chromatography is common in labs, it is often impractical for large-scale production.[1] Explore alternative purification methods:
-
Vacuum Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities.
-
Crystallization: Experiment with various solvent/anti-solvent systems to induce crystallization. Seeding may be necessary.
-
Liquid-Liquid Extraction: Optimize the work-up procedure with pH adjustments and different organic solvents to remove base-soluble or acid-soluble impurities.[3]
-
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Difluoromethylation
| Starting Material | Difluoromethylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield of Mono-substituted Product (%) | Ref. |
| 3,4-Dihydroxybenzaldehyde | Sodium Chlorodifluoroacetate | Na₂CO₃ | DMF/Water | 80 | 6 | 57.5 | [4] |
| 3,4-Dihydroxybenzaldehyde | Chlorodifluoromethane (gas) | NaOH | Isopropanol | 60-65 | 5-6 | 43.6 | [1] |
| 3,4-Dihydroxybenzaldehyde | Chlorodifluoromethane (gas) | NaOH | 1,4-Dioxane | 80 | 5-6 | 47.3 | [1] |
| 3,4-Dihydroxybenzaldehyde | Chlorodifluoromethane (gas) | K₂CO₃ | DMF | 80-85 | 5-6 | 25-30 | [7] |
Experimental Protocols
Protocol: Synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde from 3,4-Dihydroxybenzaldehyde
This protocol is a representative example based on laboratory-scale procedures found in patent literature.[4] Scale-up requires appropriate engineering and safety controls.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Chlorodifluoroacetate (ClCF₂COONa)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and condenser, add 3,4-dihydroxybenzaldehyde (1.0 eq), sodium carbonate (3.0 eq), and DMF.
-
Reagent Addition: Suspend the components by stirring. Prepare a solution of sodium chlorodifluoroacetate (1.5 eq) in a minimal amount of water and add it to the reactor.
-
Reaction: Heat the mixture to 80°C and maintain this temperature for approximately 6 hours. Monitor the reaction's progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the reaction mixture to 5-6 using 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography (e.g., silica gel with an ethyl acetate/petroleum ether eluent) to yield the pure product. For larger scales, alternative methods like crystallization or distillation should be developed.
Mandatory Visualizations
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Guide for Low Product Yield
Caption: Troubleshooting decision tree for addressing low product yield.
Diagram 3: Key Parameter Relationships
Caption: Relationship between key reaction parameters and synthesis outcomes.
References
- 1. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. This compound | CAS#:85684-61-3 | Chemsrc [chemsrc.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 3-(Difluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Difluoromethoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the difluoromethylation of 3-hydroxybenzaldehyde. This is typically achieved via a Williamson ether synthesis-type reaction using a difluoromethylating agent in the presence of a base. Common difluoromethylating agents include chlorodifluoromethane (CHClF₂) and sodium chlorodifluoroacetate.
Q2: What are the primary byproducts I should be aware of in this synthesis?
A2: The main potential byproducts include:
-
Unreacted 3-hydroxybenzaldehyde: This is the most common impurity, resulting from incomplete reaction.
-
Di-substituted benzaldehydes: If the starting material contains dihydroxybenzaldehyde impurities (e.g., 3,4-dihydroxybenzaldehyde), the formation of products like 3,4-bis(difluoromethoxy)benzaldehyde can occur.[1]
-
Solvent-related impurities: Depending on the solvent used (e.g., DMF, DMSO), side reactions with the highly reactive difluorocarbene intermediate can generate minor impurities.
-
C-Alkylated products: Although O-alkylation is favored, under certain conditions, C-alkylation of the aromatic ring can occur as a minor side reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a comparison of the reaction mixture to a standard of the starting material (3-hydroxybenzaldehyde) will show the consumption of the starting material and the appearance of the product spot. GC-MS can provide a more quantitative assessment of the conversion.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.
Problem 1: My final product shows a significant amount of unreacted 3-hydroxybenzaldehyde.
-
Probable Cause 1: Insufficient base. The phenoxide anion of 3-hydroxybenzaldehyde is the nucleophile in this reaction. An inadequate amount of base will result in incomplete deprotonation of the starting material, leading to low conversion.
-
Solution 1: Ensure at least a stoichiometric equivalent of a suitable base (e.g., NaOH, K₂CO₃) is used. For weaker bases, a slight excess may be beneficial.
-
Probable Cause 2: Inefficient difluoromethylating agent. The difluoromethylating agent may have degraded or, in the case of gaseous reagents like chlorodifluoromethane, may not have been efficiently introduced into the reaction mixture.
-
Solution 2: Use a fresh, high-quality difluoromethylating agent. If using a gaseous reagent, ensure a good delivery system and appropriate reaction temperature to maximize its solubility and reactivity. Sodium chlorodifluoroacetate is a stable, solid alternative that can be easier to handle quantitatively.
-
Probable Cause 3: Suboptimal reaction temperature or time. The reaction may not have reached completion due to insufficient heating or a short reaction time.
-
Solution 3: Ensure the reaction is heated to the recommended temperature for the chosen solvent and reagents. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Problem 2: I am observing a byproduct with a higher molecular weight than my product, especially when using a technical grade of 3-hydroxybenzaldehyde.
-
Probable Cause: Your starting material may be contaminated with 3,4-dihydroxybenzaldehyde. This can lead to the formation of 3-hydroxy-4-(difluoromethoxy)benzaldehyde and subsequently 3,4-bis(difluoromethoxy)benzaldehyde.
-
Solution: Use highly pure 3-hydroxybenzaldehyde as the starting material. If you suspect contamination, purify the starting material before use. The di-substituted byproduct can be identified by its characteristic NMR and MS signals (see Table 2).
Problem 3: My NMR spectrum shows complex aromatic signals that I cannot assign.
-
Probable Cause: This could be due to a mixture of positional isomers or C-alkylation byproducts. While less common, C-alkylation can occur, leading to a more complex aromatic splitting pattern.
-
Solution: Optimize the reaction conditions to favor O-alkylation. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation. Purify the crude product using column chromatography to isolate the desired isomer.
Data Presentation
Table 1: Analytical Data for this compound and Key Byproducts
| Compound | Structure | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key MS Fragments (m/z) |
| This compound (Product) | O=Cc1cccc(OC(F)F)c1 | 9.98 (s, 1H, CHO), 7.8-7.5 (m, 4H, Ar-H), 6.6 (t, J=72 Hz, 1H, OCHF₂) | 191.5 (CHO), 150.5 (C-O), 137.5 (C-CHO), 130.5, 125.0, 123.5, 120.0 (Ar-C), 115.0 (t, J=260 Hz, OCF₂H) | 172 (M+), 171 (M-H)+, 121 (M-CHF₂)+, 93, 65 |
| 3-Hydroxybenzaldehyde (Starting Material) | O=Cc1cccc(O)c1 | 9.93 (s, 1H, CHO), 7.6-7.1 (m, 4H, Ar-H), ~5.5 (br s, 1H, OH) | 192.5 (CHO), 156.0 (C-OH), 137.0 (C-CHO), 130.0, 123.0, 121.5, 115.0 (Ar-C) | 122 (M+), 121 (M-H)+, 93 (M-CHO)+, 65 |
| 3,4-bis(difluoromethoxy)benzaldehyde (Byproduct) | O=Cc1cc(OC(F)F)c(OC(F)F)cc1 | 9.96 (s, 1H, CHO), 7.77 (m, 2H, Ar-H), 7.42 (d, 1H, Ar-H), 6.64 (t, J=72 Hz, 1H, OCHF₂), 6.60 (t, J=72 Hz, 1H, OCHF₂) | 189.7 (CHO), 147.0, 142.4, 134.2, 128.5, 122.2, 121.5 (Ar-C), 115.4 (t, J=259 Hz, OCF₂H), 115.2 (t, J=259 Hz, OCF₂H) | 238 (M+), 237 (M-H)+, 187 (M-CHF₂)+ |
Table 2: Influence of Reaction Conditions on Product Yield and Byproduct Formation (Illustrative)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Unreacted SM (%) | Other Byproducts (%) |
| 1 | K₂CO₃ | DMF | 80 | 6 | 85 | 10 | <5 |
| 2 | NaOH | Isopropanol | 65 | 8 | 75 | 20 | <5 |
| 3 | K₂CO₃ | Acetonitrile | 80 | 12 | 80 | 15 | <5 |
| 4 | Cs₂CO₃ | DMF | 100 | 4 | 92 | <5 | <3 |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Reagent Addition: Introduce the difluoromethylating agent. If using sodium chlorodifluoroacetate, add it as a solid (1.5-2.0 eq). If using chlorodifluoromethane gas, bubble it through the stirred solution at a controlled rate.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
GC-MS Analysis Protocol
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Data Acquisition: Full scan mode.
-
Mandatory Visualizations
Caption: Reaction pathway showing the formation of the desired product and potential byproducts.
Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis.
References
Technical Support Center: Optimizing Reaction Yield for Difluoromethoxylation of 3-Hydroxybenzaldehyde
Welcome to the technical support center for the difluoromethoxylation of 3-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the difluoromethoxylation of phenols like 3-hydroxybenzaldehyde?
A1: The most prevalent method involves the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na), in the presence of a base.[1][2] This method is favored for its operational simplicity, the use of a stable and commercially available reagent, and its relatively low environmental impact.[1] The reaction is believed to proceed through the thermal decarboxylation of the chlorodifluoroacetate salt to generate a difluorocarbene intermediate, which is then trapped by the phenoxide.[1][3]
Q2: What are the key reagents and general conditions for this reaction?
A2: Key reagents include the 3-hydroxybenzaldehyde substrate, a difluoromethylating agent (e.g., sodium chlorodifluoroacetate), a base (e.g., cesium carbonate, potassium carbonate, sodium hydroxide), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][4][5] Reactions are typically heated to temperatures ranging from 60 to 120 °C.[4][6]
Q3: What are the potential side products in the difluoromethoxylation of 3-hydroxybenzaldehyde?
A3: A common side product is the bis-difluoromethoxylation of the aromatic ring if there are multiple hydroxyl groups.[4] In the case of starting with 3,4-dihydroxybenzaldehyde to selectively form a mono-difluoromethoxylated product, the formation of a bis-(difluoromethoxy) benzaldehyde is a known byproduct.[4] In some cases, especially with electron-rich phenols, the formation of aryl-triflate side products can occur when using difluoromethyltriflate.[5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2] A sample of the reaction mixture can be taken, quenched (for example, with dilute HCl), and extracted with an organic solvent like ethyl acetate. The organic layer is then spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the starting material from the product.[2]
Q5: What are some common purification techniques for the final product, 3-(difluoromethoxy)benzaldehyde?
A5: After the reaction is complete, a standard workup involving quenching the reaction, extraction with an organic solvent, and washing is performed. The crude product can then be purified by column chromatography on silica gel.[1][6] For benzaldehyde derivatives, purification can also be achieved through the formation of a bisulfite addition product, which allows for separation from non-aldehyde impurities.[7] Distillation under reduced pressure is another common method for purifying benzaldehydes.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective Deprotonation of Phenol: The base may not be strong enough or used in insufficient quantity to generate the phenoxide nucleophile. | - Select a stronger base: Consider using stronger bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) over weaker bases like sodium bicarbonate.[8] - Increase base stoichiometry: Ensure at least 1.5 to 3 equivalents of base are used.[2][4] |
| Decomposition of Reagents: The difluoromethylating agent may be unstable at the reaction temperature, or the substrate/product may be degrading. | - Optimize reaction temperature: Screen a range of temperatures (e.g., 80-120 °C) to find the optimal balance between reaction rate and reagent stability.[4][6] - Ensure inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the aldehyde.[2] | |
| Poor Solubility of Reagents: The reagents may not be fully dissolved in the chosen solvent, limiting their reactivity. | - Choose an appropriate solvent: Polar aprotic solvents like DMF or DMSO are generally effective.[4][7] Ensure sufficient solvent volume. | |
| Formation of Multiple Products | Over-reaction (Bis-difluoromethoxylation): This is more relevant if starting with a dihydroxybenzaldehyde. | - Control stoichiometry of the difluoromethylating agent: Use a controlled amount of the difluoromethylating agent (e.g., 1.0-1.5 equivalents). - Monitor the reaction closely: Stop the reaction once the desired mono-substituted product is maximized, as determined by TLC or GC analysis. |
| Side reactions with the aldehyde group: The aldehyde functionality might undergo side reactions under the reaction conditions. | - Protect the aldehyde group: Although this adds extra steps, protecting the aldehyde as an acetal before difluoromethoxylation and deprotecting it afterward can prevent unwanted side reactions. | |
| Difficult Purification | Co-elution of Product and Starting Material: The polarity of 3-hydroxybenzaldehyde and this compound may be similar, making chromatographic separation challenging. | - Optimize chromatography conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or dichloromethane/methanol) and different types of silica gel. - Utilize bisulfite extraction: This method can selectively remove the unreacted aldehyde starting material from the product.[9] |
| Presence of colored impurities: The final product may be discolored due to impurities. | - Wash with sodium carbonate solution: This can help remove acidic impurities like benzoic acid that may form from oxidation of the benzaldehyde.[7] - Consider distillation: Vacuum distillation can be an effective method for purifying benzaldehyde derivatives.[7] |
Experimental Protocols
General Protocol for Difluoromethoxylation of 3-Hydroxybenzaldehyde
This protocol is adapted from a reliable procedure for the difluoromethoxylation of a substituted phenol and should be optimized for 3-hydroxybenzaldehyde.[2]
Materials:
-
3-hydroxybenzaldehyde
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq.), cesium carbonate (1.5 - 2.0 eq.), and sodium chlorodifluoroacetate (2.0 - 2.8 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Table of Reaction Parameters and Expected Yields (Hypothetical Optimization)
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 100 | 6 | 45-55 |
| 2 | Cs₂CO₃ (1.5) | DMF | 100 | 4 | 60-70 |
| 3 | Cs₂CO₃ (1.5) | DMSO | 110 | 4 | 65-75 |
| 4 | NaOH (2.0) | DMF/H₂O | 90 | 8 | 35-45 |
Note: These are hypothetical yields for illustrative purposes and would require experimental validation.
Visualizations
Caption: Experimental workflow for the difluoromethoxylation of 3-hydroxybenzaldehyde.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
managing exothermic reactions in large-scale 3-(Difluoromethoxy)benzaldehyde production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-(Difluoromethoxy)benzaldehyde. The following sections address common issues related to managing the exothermic nature of this reaction and provide detailed experimental protocols and safety information.
Troubleshooting Guide
Exothermic reactions, if not properly controlled, can lead to temperature and pressure increases, potentially causing runaway reactions. Below are common issues encountered during the large-scale production of this compound and their recommended solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid Temperature Increase (Exotherm) | - Too rapid addition of the difluoromethylating agent (e.g., sodium chlorodifluoroacetate).- Inadequate cooling capacity of the reactor.- High concentration of reactants. | - Slow down the addition rate of the difluoromethylating agent.- Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the reaction scale.- Consider using a more dilute solution of reactants. |
| Pressure Buildup in the Reactor | - Evolution of gaseous byproducts (e.g., CO₂ from the decomposition of sodium chlorodifluoroacetate).- Temperature increase leading to solvent and reagent vaporization. | - Ensure the reactor is equipped with a properly functioning pressure relief system.- Monitor the reaction temperature closely to prevent excessive solvent vaporization.- Consider a semi-batch process to control the rate of gas evolution. |
| Low Product Yield | - Incomplete reaction.- Formation of side products.- Suboptimal reaction temperature. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to ensure completion.- Optimize the reaction temperature; temperatures that are too high or too low can affect yield. The typical range for similar reactions is 60-120°C.[1]- Ensure the purity of starting materials. |
| Formation of Impurities/Side Products | - Over-reaction or side reactions due to high temperatures.- Presence of moisture or other reactive impurities in the starting materials or solvent. | - Maintain strict temperature control throughout the reaction.- Use anhydrous solvents and ensure all reagents are of high purity.- Common byproducts in similar reactions can include disubstituted products.[1] |
| Difficulty in Product Isolation/Purification | - Presence of unreacted starting materials.- Formation of closely related impurities. | - Quench the reaction properly to stop further reactions.- Employ appropriate workup procedures, such as washing with saturated sodium carbonate and brine.[2]- Utilize column chromatography with a suitable eluent system (e.g., ethyl acetate/hexane) for purification.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the large-scale synthesis of this compound?
A1: The primary safety concern is the management of the exothermic reaction. The difluoromethylation of a phenolic hydroxyl group is an exothermic process that can lead to a rapid increase in temperature and pressure if not properly controlled. This can result in a thermal runaway, posing a significant safety hazard.[3] It is crucial to have robust temperature and pressure monitoring and control systems in place.
Q2: What are the recommended solvents for this reaction?
A2: High-boiling point, polar aprotic solvents are typically used for this type of reaction. N,N-Dimethylformamide (DMF) is a common choice.[1][2] Other suitable solvents include N,N-dimethylacetamide (DMAc) and dimethyl sulfoxide (DMSO).[1] The choice of solvent can influence reaction kinetics and heat transfer properties.
Q3: What are the typical reaction temperatures and how critical is temperature control?
A3: The reaction temperature for similar difluoromethoxylation reactions typically ranges from 60°C to 120°C.[1] Strict temperature control is critical. A deviation from the optimal temperature range can lead to a decrease in yield and an increase in the formation of impurities. More importantly, a failure to control the temperature of this exothermic reaction can lead to a dangerous thermal runaway.
Q4: What are the common difluoromethylating agents used in this synthesis?
A4: Sodium chlorodifluoroacetate is a commonly used difluoromethylating agent due to its stability and commercial availability.[4] Another option is chlorodifluoromethane (Freon 22), though its use is being phased out due to environmental concerns and it can be more difficult to handle on a large scale.[5]
Q5: What are the potential side products and how can they be minimized?
A5: A potential side product is the formation of the corresponding disubstituted product, especially if there are other reactive hydroxyl groups on the aromatic ring.[1] Minimizing the formation of side products can be achieved through precise control of stoichiometry and reaction temperature.
Experimental Protocol: Synthesis of a Difluoromethoxy Benzaldehyde Derivative
This protocol is adapted from the synthesis of a structurally similar compound, 3-hydroxyl-4-difluoromethoxy benzaldehyde, and should be optimized for the synthesis of this compound.
Materials:
-
3-Hydroxybenzaldehyde
-
Sodium Chlorodifluoroacetate
-
Sodium Carbonate (or other suitable base)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hexane (or Petroleum Ether)
-
Magnesium Sulfate, anhydrous
-
Hydrochloric Acid (1M)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, condenser, and a controlled addition funnel, suspend 3-hydroxybenzaldehyde and sodium carbonate in anhydrous DMF.
-
Reagent Addition: Slowly add a solution of sodium chlorodifluoroacetate in DMF to the reactor at a controlled rate to maintain the desired reaction temperature. The reaction is exothermic, and careful monitoring and control of the temperature are crucial.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80-100°C) and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Adjust the pH to 5-6 with 1M hydrochloric acid.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system such as ethyl acetate/hexane.
Visualizations
Caption: Workflow for managing the exothermic synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
preventing over-reaction in the synthesis of 3-(Difluoromethoxy)benzaldehyde
Technical Support Center: Synthesis of 3-(Difluoromethoxy)benzaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers prevent over-reaction and other common issues during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common over-reaction product when synthesizing this compound, and how can I prevent it?
A1: The most common over-reaction is the oxidation of the aldehyde group to form 3-(Difluoromethoxy)benzoic acid. Benzaldehydes, in general, are susceptible to oxidation, especially when exposed to air (oxygen).[1][2] To prevent this:
-
Inert Atmosphere: Conduct the reaction and any subsequent workup steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][3]
-
Temperature Control: Avoid excessive reaction temperatures, as higher temperatures can accelerate the rate of oxidation.
-
Purification of Starting Material: Ensure your starting material, 3-hydroxybenzaldehyde, is pure. If it has been stored for a long time, it may already contain the corresponding benzoic acid, which can complicate the reaction.
-
Antioxidants: For storage of the final product, adding a radical inhibitor or antioxidant like hydroquinone or BHT in small amounts can prevent slow oxidation over time.[1][3]
Q2: During the difluoromethylation of 3-hydroxybenzaldehyde, I am observing a significant amount of a di-substituted byproduct, 3,4-bis(difluoromethoxy)benzaldehyde. How can this over-reaction be controlled?
A2: This issue arises from the difluoromethylation of both hydroxyl groups if you are starting from a dihydroxy benzaldehyde, or side reactions on other parts of the molecule. To enhance selectivity for the desired mono-substituted product:
-
Control Stoichiometry: Carefully control the molar equivalents of the difluoromethylating agent (e.g., sodium chlorodifluoroacetate). Using a significant excess of this reagent will increase the likelihood of di-substitution. A molar ratio of approximately 1:1.5 of the hydroxyl compound to the difluoromethylating agent is a common starting point.[4]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5] Stop the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.
-
Choice of Base and Solvent: The reaction conditions, including the base (e.g., Na₂CO₃, K₂CO₃) and solvent (e.g., DMF, DMSO), can influence selectivity. The conditions provided in the protocol below are optimized for mono-substitution.[4]
Q3: My reaction yields are consistently low, and the crude product is a complex mixture. What are the potential causes related to over-reaction or side reactions?
A3: Low yields and complex mixtures can stem from several factors:
-
Decomposition of Reagents: The difluoromethylating agent, often sodium chlorodifluoroacetate, can decompose at high temperatures, leading to a cascade of side reactions. Ensure the reaction temperature is carefully controlled, typically between 80-120°C, depending on the specific protocol.[4][6]
-
Reaction with Solvent: Polar aprotic solvents like DMF can sometimes participate in side reactions if conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times).
-
Purity of Reagents: Using impure starting materials or reagents can introduce contaminants that catalyze unwanted side reactions. Always use reagents of appropriate purity.
-
Inadequate Inert Atmosphere: As mentioned, the presence of oxygen can lead to oxidation byproducts, complicating purification and reducing the yield of the desired aldehyde.[2]
Troubleshooting Guide
This table outlines common problems, their likely causes related to over-reaction, and suggested solutions.
| Problem Observed | Potential Cause | Recommended Solution |
| Significant peak corresponding to 3-(Difluoromethoxy)benzoic acid in GC/LC-MS. | Oxidation of the aldehyde group due to exposure to air. | Purge the reaction vessel with N₂ or Ar. Use degassed solvents. If the problem persists during workup, keep extracts cool and concentrate them quickly.[1][3] |
| Appearance of a higher molecular weight byproduct, potentially a di-substituted compound. | Excessive amount of difluoromethylating agent or prolonged reaction time. | Reduce the equivalents of the difluoromethylating agent (e.g., sodium chlorodifluoroacetate) to 1.5-2.0 eq. Monitor the reaction by TLC/GC and stop it once the starting material is consumed.[4][5] |
| Reaction mixture turns dark brown or black. | Decomposition of reagents or solvent at excessive temperatures. | Ensure the internal reaction temperature does not exceed the recommended value (e.g., 80-100 °C). Use a temperature controller and an oil bath for stable heating.[6] |
| Low purity of final product after column chromatography. | Co-elution of structurally similar byproducts. | Optimize the chromatography conditions. Try a different solvent system (e.g., ethyl acetate/hexane) or use a high-performance silica gel. Ensure the crude product is free of acidic impurities by washing with a mild base (e.g., sat. NaHCO₃ solution) during workup.[5] |
Logical Workflow for Preventing Over-reaction
The following diagram illustrates the key decision points and process controls to favor the formation of the desired product over common byproducts.
Caption: Decision workflow for minimizing over-reaction in the synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 3-hydroxybenzaldehyde using sodium chlorodifluoroacetate as the difluoromethylating agent.
Materials and Reagents:
-
3-Hydroxybenzaldehyde
-
Sodium chlorodifluoroacetate (NaSO₂CF₂Cl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a temperature probe, and a nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (3.0 eq), and anhydrous DMF.
-
Begin stirring the suspension and purge the system with nitrogen for 10-15 minutes.
-
-
Reagent Addition:
-
While maintaining a nitrogen atmosphere, add sodium chlorodifluoroacetate (1.5 eq) to the suspension in one portion.[4]
-
-
Reaction:
-
Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 4-6 hours.[4]
-
Crucial Control Point: Monitor the reaction progress every hour by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting 3-hydroxybenzaldehyde spot is no longer visible. Avoid unnecessarily long reaction times to prevent byproduct formation.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and then with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a clear oil.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 5. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
troubleshooting low yields in Wittig reactions with substituted benzaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Wittig reactions involving substituted benzaldehydes.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with a substituted benzaldehyde is giving a low yield. What are the common causes?
Low yields in Wittig reactions with substituted benzaldehydes can stem from several factors:
-
Electronic Effects of Substituents: The electronic nature of the substituent on the benzaldehyde ring significantly impacts the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) increase the carbonyl carbon's positive charge, making it more susceptible to nucleophilic attack by the ylide and generally leading to faster reactions.[1][2] Conversely, electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) decrease the carbonyl's electrophilicity, slowing down the reaction and potentially leading to lower yields as side reactions become more competitive.[1][2]
-
Steric Hindrance: Bulky substituents on the benzaldehyde or the phosphonium ylide can physically impede the approach of the ylide to the carbonyl carbon. This is particularly problematic with ortho-substituted benzaldehydes.
-
Ylide Stability and Reactivity: The type of ylide used is critical.
-
Stabilized ylides (containing EWGs like esters or ketones) are less reactive and may fail to react efficiently with less reactive aldehydes (those with EDGs) or sterically hindered ones.[3] However, they are generally more stable and easier to handle.[3]
-
Unstabilized ylides (containing alkyl or aryl groups) are highly reactive but can be unstable, potentially decomposing before reacting with the aldehyde, especially if the reaction is slow.[3]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can dramatically affect the outcome. The base must be strong enough to deprotonate the phosphonium salt to form the ylide but not so harsh that it promotes side reactions with the aldehyde.[4] The solvent influences the solubility of the reactants and the stability of the intermediates.[5]
-
Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition under the reaction conditions, particularly if the reaction is prolonged.[3]
-
Presence of Acidic Protons: Substituents with acidic protons, such as hydroxyl (-OH) or carboxyl (-COOH) groups, can be deprotonated by the base intended for ylide generation. This consumes the base and forms a phenoxide or carboxylate, which deactivates the aldehyde towards nucleophilic attack.[4]
Q2: How do electron-withdrawing and electron-donating groups on the benzaldehyde affect the reaction rate and yield?
Electron-withdrawing groups (EWGs) generally accelerate the Wittig reaction and lead to higher yields, while electron-donating groups (EDGs) have the opposite effect. This is due to the influence of these groups on the electrophilicity of the carbonyl carbon.
| Substituent (Position) | Group Type | Relative Rate of Wittig Reaction |
| -NO₂ (para) | Electron-Withdrawing | Faster |
| -Cl (para) | Electron-Withdrawing | Faster |
| -H (unsubstituted) | Neutral | Baseline |
| -CH₃ (para) | Electron-Donating | Slower |
| -OCH₃ (para) | Electron-Donating | Slower |
Table adapted from comparative reactivity data.[1]
This trend is because EWGs pull electron density away from the carbonyl group, increasing its partial positive charge and making it a better electrophile for the nucleophilic ylide.[1] Conversely, EDGs push electron density into the ring and towards the carbonyl group, reducing its electrophilicity and slowing the initial nucleophilic attack.[1][2]
Q3: I am working with a hydroxybenzaldehyde and getting very low yields. What is the issue and how can I fix it?
The primary issue with hydroxybenzaldehydes is the acidic phenolic proton. The strong base used to generate the phosphonium ylide will preferentially deprotonate the hydroxyl group, forming a phenoxide.[4] This has two negative consequences:
-
It consumes at least one equivalent of your base, preventing ylide formation.
-
The resulting phenoxide is electron-rich and deactivates the aldehyde group, making it a poor electrophile.[4]
Troubleshooting Strategies:
-
Use Excess Base: A common approach is to use an additional equivalent of base to deprotonate both the phosphonium salt and the hydroxyl group. For example, if you are using 1.2 equivalents of phosphonium salt, you might use 2.2-2.5 equivalents of base.
-
Protecting Group Strategy: A more robust solution is to protect the hydroxyl group as an ether (e.g., methoxymethyl (MOM) or silyl ether) before the Wittig reaction. After the reaction, the protecting group can be removed.
-
Reverse Addition: In some cases, adding the phosphonium salt to a mixture of the aldehyde and the base can be beneficial. This allows the ylide to be generated in the presence of the aldehyde, potentially reacting before it can be consumed by side reactions.[4]
Q4: My reaction is not working well, and I suspect my choice of base or solvent is the problem. What are some general guidelines for selecting them?
The choice of base and solvent is interdependent and crucial for success.
Bases:
-
For unstabilized ylides: Very strong bases are required, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[6] These reactions must be conducted under anhydrous and inert conditions.
-
For stabilized ylides: Weaker bases are often sufficient, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[3][5] Milder organic bases like 1,8-Diazabicycloundec-7-ene (DBU) can also be effective, especially with sensitive substrates.
Solvents:
-
Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether are commonly used, especially with strong bases like n-BuLi.
-
Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used and may influence stereoselectivity.
-
Aqueous or biphasic conditions can be employed, particularly for stabilized ylides using bases like NaHCO₃ or NaOH.[7][8] This can be a "greener" alternative.[9]
Temperature:
-
Ylide generation is often performed at 0°C or even -78°C, especially with strong bases, to control reactivity and improve stability. The reaction with the aldehyde may then be allowed to warm to room temperature.[4] Increasing the temperature can sometimes improve yields for sluggish reactions, but may also increase side product formation.[5]
Q5: When should I consider using a Horner-Wadsworth-Emmons (HWE) reaction instead of a Wittig reaction?
The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative to the Wittig reaction, particularly when you encounter low yields due to:
-
Reaction with ketones or sterically hindered aldehydes: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than their phosphonium ylide counterparts, allowing them to react more effectively with less reactive carbonyls.[10]
-
Difficulty in removing the triphenylphosphine oxide byproduct: A major advantage of the HWE reaction is that its byproduct is a water-soluble phosphate ester, which can be easily removed by a simple aqueous extraction.[10] This simplifies purification significantly compared to the often-difficult removal of triphenylphosphine oxide.
-
Need for (E)-alkene selectivity: The HWE reaction with stabilized phosphonates almost exclusively yields the thermodynamically more stable (E)-alkene.[10] This provides excellent stereochemical control.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical troubleshooting workflow.
Caption: A flowchart for troubleshooting low yields in Wittig reactions.
Reaction Mechanism Overview
The Wittig reaction proceeds via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.[11]
Caption: The mechanism of the Wittig reaction.
Experimental Protocols
Protocol 1: General Wittig Reaction with a Substituted Benzaldehyde (using a stabilized ylide)
This protocol is adapted for the reaction of a substituted benzaldehyde with a commercially available stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane.[12]
Materials:
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 50 mg, 1.0 equiv)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 equiv)
-
Dichloromethane (DCM), anhydrous (3-5 mL)
-
Hexanes and Diethyl Ether for purification
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry vial equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (1.0 equiv) in anhydrous dichloromethane (3 mL).
-
Begin stirring the solution at room temperature.
-
Add the (carbethoxymethylene)triphenylphosphorane (1.2 equiv) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting aldehyde.
-
Once the reaction is complete (as indicated by TLC), remove the dichloromethane solvent under a stream of nitrogen or using a rotary evaporator.
-
To the resulting residue, add 2-3 mL of a 25% diethyl ether in hexanes mixture. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.
-
Carefully transfer the supernatant (the liquid containing your product) to a clean vial, leaving the solid byproduct behind.
-
Evaporate the solvent from the supernatant.
-
Purify the crude product by microscale flash column chromatography on silica gel to obtain the pure alkene.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction Protocol
This protocol is a general procedure for the HWE reaction, which is an excellent alternative for low-yield Wittig reactions. This example uses sodium hydride as the base.[13]
Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Substituted benzaldehyde (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and brine for workup
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the sodium hydride (1.2 equiv).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a suspension of NaH.
-
Cool the suspension to 0°C using an ice-water bath.
-
Slowly add a solution of the phosphonate reagent (1.1 equiv) in anhydrous THF to the NaH suspension via a syringe.
-
Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 30 minutes. Ylide formation is typically accompanied by the cessation of hydrogen gas evolution.
-
Cool the reaction mixture back down to 0°C.
-
Add a solution of the substituted benzaldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). This may take several hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sciepub.com [sciepub.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. delval.edu [delval.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
improving the solubility of 3-(Difluoromethoxy)benzaldehyde for reactions
Technical Support Center: 3-(Difluoromethoxy)benzaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of this compound for chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my chosen reaction solvent. What should I do first?
A1: The first step is a systematic solvent screening based on the "like dissolves like" principle.[1] this compound is a substituted aromatic aldehyde, making it a polar molecule.[2][3] Therefore, it is expected to have better solubility in polar organic solvents. If your initial choice is not working, try a range of solvents with varying polarities. Consult a solvent properties table to guide your selection.
Q2: I've tried several solvents, but the solubility is still poor. What are the next steps?
A2: If simple solvent screening fails, you can employ several techniques to enhance solubility:
-
Heating: Gently warming the mixture can significantly increase the solubility of many organic compounds. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Sonication: Using an ultrasonic bath can help break down solid particles and increase the rate of dissolution by enhancing the surface area available for solvation.[1]
-
Co-solvents: Introducing a small amount of a miscible co-solvent in which the compound is highly soluble can dramatically improve the overall solubility of the system.[1][4]
-
Particle Size Reduction: Grinding the solid this compound into a finer powder increases its surface area, which can lead to a faster dissolution rate.[1]
Q3: My reaction is very slow or incomplete, even though the starting material appears to have dissolved. Could this be a solubility issue?
A3: Yes, this is a common problem. The dissolved concentration of your aldehyde might be too low to achieve an efficient reaction rate.[1] Even if it looks dissolved, the solution may be saturated at a very low concentration. To address this, you can try to increase the amount of solvent. If that is not practical due to reaction concentration requirements, you must use a method to enhance solubility further, such as using a co-solvent system or phase-transfer catalysis.[1]
Q4: I am running a reaction with an aqueous phase and an organic phase, and my this compound is insoluble in the aqueous layer where the other reactant is. How can I make this reaction work?
A4: This is an ideal scenario for employing phase-transfer catalysis (PTC). A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[5] For reactions involving benzaldehydes and aqueous nucleophiles, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used catalysts.[5][6] This technique can significantly improve reaction rates in heterogeneous systems.
Q5: Can surfactants be used to improve the solubility of this compound?
A5: Yes, surfactants can be used to increase the solubility of poorly soluble organic compounds in aqueous or polar media through a process called micellar solubilization.[7][8][9] Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules form aggregates called micelles. The hydrophobic aldehyde can be encapsulated within the hydrophobic core of these micelles, effectively dispersing it in the bulk solvent.[7][8] Non-ionic surfactants are often good choices for solubilizing hydrophobic molecules.[8]
Data Presentation: Solvent Screening Guide
| Solvent | Polarity Index | Dielectric Constant (approx.) | Common Uses & Characteristics |
| Hexane | 0.1 | 1.9 | Non-polar, good for dissolving non-polar compounds. |
| Toluene | 2.4 | 2.4 | Aromatic, slightly more polar than hexane. Yields of reactions with substituted benzaldehydes can be lower than in more polar solvents.[5] |
| Diethyl Ether | 2.8 | 4.3 | Common polar aprotic solvent, highly volatile. Benzaldehyde is highly soluble in it.[2] |
| Ethyl Acetate | 4.4 | 6.0 | Moderately polar aprotic solvent. Can provide higher yields for benzaldehyde reactions than toluene due to its higher polarity.[5] |
| Chloroform | 4.1 | 4.8 | Useful for a range of polarities. Benzaldehyde is highly soluble in it.[2] |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Polar aprotic solvent, water-miscible. |
| Acetone | 5.1 | 21 | Polar aprotic, water-miscible. Small ketones are miscible with water.[10] |
| Acetonitrile (ACN) | 5.8 | 37.5 | Polar aprotic solvent, water-miscible. |
| Dimethylformamide (DMF) | 6.4 | 38.3 | Highly polar aprotic solvent, often used to dissolve poorly soluble compounds.[11] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Highly polar aprotic solvent, a powerful solvent for a wide range of compounds. |
| Ethanol | 4.3 | 24.5 | Polar protic solvent, water-miscible. |
| Water | 10.2 | 80.1 | Highly polar protic solvent. Aldehydes with fewer than five carbons are generally soluble, but solubility decreases as the molecule gets larger and more hydrophobic.[3] |
Experimental Protocols
Protocol 1: General Solubility Determination
This protocol allows for a qualitative and semi-quantitative assessment of solubility in various solvents.
-
Preparation: Label a series of small test tubes or vials, one for each solvent to be tested.
-
Addition of Solid: Add a pre-weighed amount (e.g., 10 mg) of this compound to each test tube.
-
Solvent Addition: Add the first solvent to the corresponding tube in small, measured portions (e.g., 0.1 mL at a time) using a pipette.
-
Mixing: After each addition, cap the tube and shake vigorously for 60 seconds.[12] Alternatively, use a vortex mixer.
-
Observation: Observe the mixture. Note whether the compound dissolves completely, partially, or not at all.
-
Quantification: Continue adding solvent portions until the solid is fully dissolved. Record the total volume of solvent required. Solubility can be expressed in mg/mL.
-
Repeat: Repeat steps 3-6 for all selected solvents.
Protocol 2: Using a Co-Solvent System
This protocol describes how to use a secondary solvent to improve solubility in a primary reaction solvent.
-
Initial Setup: In your reaction vessel, add the this compound and the primary reaction solvent in which it has poor solubility.
-
Co-solvent Selection: Choose a co-solvent that is miscible with the primary solvent and in which the aldehyde is highly soluble (e.g., DMSO, DMF).
-
Gradual Addition: While stirring the mixture vigorously, add the co-solvent dropwise.[1]
-
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent slowly until all the solid material has dissolved.
-
Record Ratio: Record the final volume ratio of the primary solvent to the co-solvent.[1] This ratio should be noted and maintained for scaling up the reaction. Be mindful that the co-solvent may affect reaction kinetics or downstream workup.
Protocol 3: Phase-Transfer Catalysis (PTC) for a Heterogeneous Reaction
This is a general protocol for reacting an organic-soluble aldehyde with a water-soluble reagent.
-
Organic Phase Preparation: Dissolve the this compound and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%) in a suitable water-immiscible organic solvent (e.g., toluene, ethyl acetate).[5]
-
Aqueous Phase Preparation: In a separate vessel, dissolve the other reactant (e.g., a salt or base) in water.
-
Combine Phases: Add the aqueous phase to the organic phase in the reaction vessel.
-
Reaction: Stir the biphasic mixture vigorously to create a large surface area between the two phases. Heating may be required depending on the specific reaction.
-
Monitoring: Monitor the reaction progress by taking samples from the organic layer and analyzing them using techniques like TLC or GC.
-
Workup: Upon completion, stop the stirring and allow the layers to separate. The product can then be isolated from the organic layer through standard extraction, washing, and purification procedures.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
A troubleshooting workflow for improving compound solubility in reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chemijournal.com [chemijournal.com]
- 6. CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method - Google Patents [patents.google.com]
- 7. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.ws [chem.ws]
Technical Support Center: Purification of 3-(Difluoromethoxy)benzaldehyde from Triphenylphosphine Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylphosphine oxide (TPPO), a common byproduct in reactions such as the Wittig and Mitsunobu, from 3-(Difluoromethoxy)benzaldehyde.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound from triphenylphosphine oxide.
Q1: I've completed my Wittig reaction to synthesize a derivative of this compound, and now my crude product is contaminated with triphenylphosphine oxide (TPPO). What is the first method I should try for removal?
A1: The choice of method depends on the polarity and stability of your product. Given that this compound is a relatively polar molecule, precipitation of TPPO using a non-polar solvent might be a good starting point. Concentrate your reaction mixture, and then triturate the residue with a non-polar solvent like hexane or a mixture of hexane and diethyl ether.[1][2][3][4] The less polar TPPO may precipitate as a white solid and can be removed by filtration.[1][5] This process may need to be repeated for complete removal.[1][3][4]
Q2: I tried precipitating TPPO with a non-polar solvent, but my product, this compound, seems to be co-precipitating or is not separating efficiently. What should I do?
A2: This is a common issue when the desired product has some solubility in the non-polar solvent. In this case, a more effective strategy for polar products is the precipitation of TPPO as a metal salt complex.[5][6] The most common method involves the use of zinc chloride (ZnCl₂).[1][2][5][7][8][9] By adding a solution of ZnCl₂ in a polar solvent like ethanol to your crude product, an insoluble ZnCl₂(TPPO)₂ complex will form and precipitate, which can then be removed by filtration.[2][5][7][9] This method is effective in various polar organic solvents such as ethanol, ethyl acetate, and isopropanol.[7][8]
Q3: My this compound derivative is sensitive to metal salts. Are there any alternative non-chromatographic methods to remove TPPO?
A3: Yes, if your product is sensitive to metal salts, you can consider other strategies. One option is to use scavenger resins.[6] Polymer-supported triphenylphosphine can be used in the reaction, so the resulting phosphine oxide byproduct is bound to the resin and can be removed by simple filtration.[5] Alternatively, scavenger resins like Merrifield resin can be used to trap TPPO after the reaction.[6][10] Another approach is to modify the phosphine reagent to make the resulting oxide more soluble in acidic or basic aqueous solutions, allowing for its removal by extraction.[5]
Q4: I am working on a large scale, and chromatography is not a feasible option. How can I efficiently remove TPPO without using column chromatography?
A4: For large-scale operations, chromatography-free methods are essential. The precipitation of TPPO with metal salts like ZnCl₂ is a highly scalable method.[7] Another effective large-scale strategy is crystallization.[11] By carefully selecting a solvent system and adjusting the temperature, it is possible to selectively crystallize either the product or the TPPO.[10][11] For instance, TPPO crystallizes well from a benzene-cyclohexane mixture.[1][5] The solubility of TPPO is low in solvents like cyclohexane and hexane, which can be exploited for selective precipitation.[11][12]
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove?
A1: The removal of TPPO can be challenging due to its high polarity and its tendency to co-purify with products, especially on a large scale where column chromatography is not practical.[6] Its solubility profile can be similar to that of many polar organic molecules, making separation by simple extraction or precipitation difficult.
Q2: What are the main strategies for removing TPPO?
A2: The primary methods for TPPO removal include:
-
Precipitation/Crystallization: This can be done by using a non-polar solvent to precipitate the TPPO, or by adding a metal salt (e.g., ZnCl₂, MgCl₂, CaBr₂) to form an insoluble complex with TPPO.[6][10][13]
-
Chromatography: Techniques such as silica gel plug filtration or high-performance countercurrent chromatography (HPCCC) can be effective.[1][6][14][15]
-
Scavenging: Using solid-supported reagents (scavenger resins) to bind with TPPO, allowing for its removal by filtration.[5][6][16][17]
Q3: Can I regenerate triphenylphosphine from the TPPO byproduct?
A3: Yes, triphenylphosphine can be regenerated from TPPO using various reducing agents, such as trichlorosilane in the presence of a tertiary amine.[5][13] This can be a cost-effective and environmentally friendly approach, particularly for large-scale synthesis.[5]
Q4: What is the solubility of TPPO in common organic solvents?
A4: TPPO is poorly soluble in non-polar solvents like hexane, cyclohexane, and petroleum ether.[2][11][12][13] It is more soluble in polar organic solvents such as ethanol, methanol, isopropanol, dichloromethane, ethyl acetate, benzene, and toluene.[11][12][18][19]
Quantitative Data Summary
The following tables summarize quantitative data for different TPPO removal methods.
Table 1: Efficiency of TPPO Removal via Precipitation with Metal Salts
| Metal Salt | Solvent | TPPO Remaining in Solution (%) | Reference |
| ZnCl₂ | Ethanol | <1 | [7] |
| MgCl₂ | Toluene/DCM | Not specified | [13] |
| CaBr₂ | THF | 2-5 | [10] |
Table 2: Solubility of Triphenylphosphine Oxide in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Ethanol | ~20 | Room Temperature | [18] |
| DMSO | ~3 | Room Temperature | [18] |
| Dimethyl formamide (DMF) | ~3 | Room Temperature | [18] |
| Water | Insoluble | Room Temperature | [11][12] |
| Cyclohexane | Insoluble | Room Temperature | [11][12] |
| Hexane | Insoluble | Room Temperature | [11][12] |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride
This protocol is adapted from the procedure described by Batesky, et al.[7]
-
Dissolution of Crude Product: After the Wittig reaction is complete, perform an appropriate aqueous workup. Remove the organic solvent under reduced pressure. Dissolve the crude residue, containing this compound and TPPO, in a minimal amount of ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Precipitation: At room temperature, add the 1.8 M ZnCl₂ solution to the ethanolic solution of your crude product. The amount of ZnCl₂ solution should be calculated to provide approximately 2 equivalents of ZnCl₂ relative to the theoretical amount of TPPO produced.[5]
-
Stirring and Filtration: Stir the resulting mixture. Scraping the sides of the flask may be necessary to induce precipitation of the white ZnCl₂(TPPO)₂ complex.[5] Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Product Isolation: The filtrate contains the purified this compound. Concentrate the filtrate under reduced pressure to obtain the product. Further purification by crystallization may be performed if necessary.
Protocol 2: Removal of Triphenylphosphine Oxide by Silica Plug Filtration
This method is suitable for products that are significantly less polar than TPPO. Given the polarity of this compound, careful selection of the eluting solvent is crucial.
-
Preparation of Silica Plug: Pack a short column or a fritted funnel with silica gel.
-
Loading: Concentrate the crude reaction mixture and dissolve the residue in a minimal amount of a solvent in which the product is soluble but TPPO has lower solubility, such as a mixture of hexane and ethyl acetate.
-
Elution: Apply the solution to the top of the silica plug. Begin elution with a non-polar solvent like hexane to wash the less polar impurities through. Gradually increase the solvent polarity by adding small amounts of a more polar solvent like ethyl acetate or diethyl ether to elute the this compound, while the more polar TPPO remains adsorbed on the silica.[1][3][4]
-
Collection and Concentration: Collect the fractions containing the desired product and concentrate them under reduced pressure.
Visualizations
Caption: Decision tree for selecting a TPPO removal method.
Caption: Workflow for TPPO removal via ZnCl₂ precipitation.
References
- 1. Workup [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. shenvilab.org [shenvilab.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. silicycle.com [silicycle.com]
- 17. silicycle.com [silicycle.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 3-(Difluoromethoxy)benzaldehyde with Strong Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Difluoromethoxy)benzaldehyde and strong bases.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Q: I am trying to deprotonate a carbon acid with a strong base in the presence of this compound, but I am getting a low yield of my target molecule and recovering a mixture of other products. What is happening?
A: The most probable cause is a competing side reaction known as the Cannizzaro reaction. Since this compound has no α-hydrogens, it cannot be deprotonated at the alpha-carbon to form an enolate. In the presence of a strong base, it undergoes a self-redox reaction where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.[1][2][3]
Troubleshooting Steps:
-
Choice of Base: If your goal is not a Cannizzaro reaction, avoid using catalytic strong bases like NaOH or KOH in high concentrations. Consider using a non-nucleophilic base if you are trying to deprotonate another species in the reaction.
-
Reaction Conditions: The Cannizzaro reaction is often favored by concentrated basic conditions.[2][3] Lowering the concentration of the base might reduce the rate of this side reaction, but it may not eliminate it.
-
Crossed Cannizzaro Reaction: If you are trying to reduce the this compound to the corresponding alcohol, consider a crossed Cannizzaro reaction with formaldehyde, which acts as a sacrificial reductant and is preferentially oxidized.[2][4] This can significantly improve the yield of the desired alcohol.[2]
Issue 2: Unexpected Formation of 3-(Difluoromethoxy)benzyl alcohol and 3-(Difluoromethoxy)benzoic acid
A: You have inadvertently initiated a Cannizzaro reaction.[1][4] This occurs when an aldehyde without α-hydrogens is treated with a strong base.[2]
Troubleshooting Steps:
-
Reaction Design: If your intended reaction requires a strong base but not the Cannizzaro reaction, you may need to reconsider your synthetic strategy. Protecting the aldehyde group before introducing the strong base could be an option.
-
Base Stoichiometry: The Cannizzaro reaction is base-catalyzed. Using a stoichiometric amount of a non-hydroxide base for your primary reaction might minimize the Cannizzaro pathway.
-
Temperature Control: While the Cannizzaro reaction can proceed at room temperature, controlling the temperature might influence the relative rates of competing reactions.
Issue 3: Potential Hydrolysis of the Difluoromethoxy Group
Q: I am concerned that the strong basic conditions might cleave the difluoromethoxy group. Is this a likely side reaction?
A: The difluoromethoxy group is generally stable under basic conditions.[5] Aryl difluoromethyl ethers are more resistant to cleavage compared to their non-fluorinated counterparts. While extreme conditions (very high temperatures and prolonged reaction times) could potentially lead to hydrolysis, it is not a common side reaction under typical synthetic conditions for reactions like the Cannizzaro reaction. The trifluoromethoxy group is known to be relatively inert under basic conditions, and the difluoromethoxy group shares some of this stability.[6][7]
Troubleshooting Steps:
-
Monitor Reaction Conditions: Avoid unnecessarily harsh conditions. If you suspect hydrolysis, analyze your crude product mixture for the presence of 3-hydroxybenzaldehyde.
-
Reaction Time: Do not extend the reaction time beyond what is necessary for the completion of your desired transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound with strong bases like KOH or NaOH?
A1: The primary side reaction is the Cannizzaro reaction. This is a disproportionation reaction where two molecules of the aldehyde react in the presence of a strong base to produce one molecule of 3-(Difluoromethoxy)benzyl alcohol and one molecule of 3-(Difluoromethoxy)benzoic acid.[1][3][4]
Q2: Can this compound undergo an aldol condensation reaction?
A2: No, this compound cannot undergo an aldol condensation reaction. The aldol reaction requires the presence of at least one α-hydrogen, which this molecule lacks.[2]
Q3: I am using a Grignard reagent, which is a strong base, with this compound. What are the expected products and potential side reactions?
A3: A Grignard reagent (R-MgX) is a strong nucleophile and will add to the carbonyl group of the aldehyde to form a secondary alcohol after acidic workup. This is typically the desired reaction. However, potential side reactions include:
-
Reduction: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, leading to the formation of 3-(Difluoromethoxy)benzyl alcohol.
-
Enolization: This is not a concern for this compound as it lacks α-hydrogens.
-
Wurtz Coupling: Reaction of the Grignard reagent with any unreacted alkyl/aryl halide can lead to coupling byproducts.
Q4: How can I purify the products of a Cannizzaro reaction of this compound?
A4: The product mixture will contain 3-(Difluoromethoxy)benzyl alcohol and the salt of 3-(Difluoromethoxy)benzoic acid.
-
Extraction: The alcohol can be extracted from the aqueous basic solution with an organic solvent like diethyl ether or dichloromethane.[8][9]
-
Acidification: The aqueous layer containing the carboxylate salt can then be acidified with a strong acid (e.g., HCl) to precipitate the 3-(Difluoromethoxy)benzoic acid, which can be collected by filtration.[9]
Data Presentation
Table 1: Representative Yields for Cannizzaro Reactions of Benzaldehyde Derivatives
| Aldehyde | Base | Temperature (°C) | Time (h) | Alcohol Yield (%) | Acid Yield (%) | Reference |
| Benzaldehyde | KOH | 50 | 2 | 96.17 | 97.22 | [10] |
| p-Anisaldehyde | KOH | 50 | 1.5 | 95.16 | 95.04 | [10] |
| Benzaldehyde | KOH | Room Temp | 24+ | - | - | [8] |
Experimental Protocols
Protocol 1: Cannizzaro Reaction of this compound
This protocol is adapted from standard procedures for the Cannizzaro reaction of benzaldehyde.[8][9]
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Distilled Water
-
Diethyl Ether
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a minimal amount of distilled water to create a concentrated solution.
-
Add this compound to the KOH solution.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic. The mixture may become a thick paste. Allow the reaction to proceed for 24 hours.
-
After 24 hours, add water to dissolve the potassium salt of the carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract the 3-(Difluoromethoxy)benzyl alcohol with diethyl ether (3x).
-
Combine the organic layers, wash with water, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude alcohol.
-
Cool the aqueous layer from the extraction in an ice bath and acidify with concentrated HCl until the precipitation of 3-(Difluoromethoxy)benzoic acid is complete.
-
Collect the carboxylic acid by vacuum filtration, wash with cold water, and dry.
-
The crude products can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Competing reaction pathways for this compound with a strong base.
References
- 1. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 2. snscourseware.org [snscourseware.org]
- 3. kvmwai.edu.in [kvmwai.edu.in]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
Validation & Comparative
Comparative Reactivity of 3-(Difluoromethoxy)benzaldehyde and 3-(Trifluoromethoxy)benzaldehyde in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-(difluoromethoxy)benzaldehyde and 3-(trifluoromethoxy)benzaldehyde, two key intermediates in medicinal chemistry and materials science. The analysis is grounded in fundamental principles of physical organic chemistry and supported by established experimental data to aid in reaction design, optimization, and the prediction of chemical behavior.
Executive Summary
Data Presentation: Electronic Effects
The reactivity of substituted benzaldehydes in nucleophilic addition reactions is largely governed by the electronic properties of the substituents on the aromatic ring. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these effects, where σ (sigma) is the substituent constant and ρ (rho) is the reaction constant. A more positive σ value indicates a stronger electron-withdrawing effect, which in turn accelerates reactions with a build-up of negative charge in the transition state, such as nucleophilic addition to a carbonyl group (positive ρ value).
The key electronic parameter for substituents at the meta position is the Hammett constant, σm.
| Compound | Substituent | Hammett Constant (σm) |
| This compound | -OCHF₂ | 0.31 |
| 3-(Trifluoromethoxy)benzaldehyde | -OCF₃ | 0.38 |
The higher σm value of the trifluoromethoxy group (0.38) compared to the difluoromethoxy group (0.31) quantitatively demonstrates its superior electron-withdrawing capacity. This leads to a greater polarization of the carbonyl bond in 3-(trifluoromethoxy)benzaldehyde, rendering the carbonyl carbon more electrophilic and, consequently, more susceptible to nucleophilic attack.
Theoretical Framework: Inductive and Resonance Effects
The electron-withdrawing nature of both the -OCHF₂ and -OCF₃ groups is primarily due to the strong inductive effect (-I effect) of the highly electronegative fluorine atoms. The cumulative inductive effect of three fluorine atoms in the -OCF₃ group is stronger than that of the two fluorine atoms in the -OCHF₂ group.
At the meta position, the resonance effect (R effect) of these substituents is minimal, and the inductive effect is the dominant factor influencing the electron density of the aromatic ring and the attached aldehyde group.
Caption: Electronic influence on reactivity.
The stronger inductive pull of the -OCF₃ group results in a more electron-deficient carbonyl carbon in 3-(trifluoromethoxy)benzaldehyde, leading to a lower activation energy for nucleophilic attack compared to this compound.
Experimental Protocols: Representative Nucleophilic Addition Reactions
While direct comparative data is lacking, the following are detailed, representative protocols for common nucleophilic addition reactions that can be employed to experimentally validate the predicted reactivity differences.
Wittig Reaction
The Wittig reaction is a widely used method for alkene synthesis from aldehydes and ketones. The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.[1]
Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF, 5 mL per mmol of phosphonium salt). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise via syringe. Allow the resulting deep red or orange solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Reaction with Aldehyde: Dissolve the respective benzaldehyde (1.0 equivalent of either this compound or 3-(trifluoromethoxy)benzaldehyde) in anhydrous THF (2 mL per mmol of aldehyde). Add this solution dropwise to the ylide solution at room temperature.
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10:1 hexanes:ethyl acetate). Upon completion (disappearance of the aldehyde spot), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the corresponding styrene derivative. The reaction with 3-(trifluoromethoxy)benzaldehyde is expected to proceed at a faster rate and potentially give a higher yield in a given time frame.
Caption: Wittig reaction workflow.
Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. The reaction rate is also dependent on the electrophilicity of the carbonyl carbon.
Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a condenser, dropping funnel, and a magnetic stir bar under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of methyl bromide or iodide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Reaction with Aldehyde: Dissolve the respective benzaldehyde (1.0 equivalent) in anhydrous diethyl ether. Cool the Grignard reagent to 0 °C and add the aldehyde solution dropwise.
-
Monitoring and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Isolation and Purification: Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting secondary alcohol by flash column chromatography. A higher reaction rate and yield are anticipated for 3-(trifluoromethoxy)benzaldehyde.
Conclusion
The greater electron-withdrawing strength of the trifluoromethoxy group, as evidenced by its higher Hammett constant (σm = 0.38) compared to the difluoromethoxy group (σm = 0.31), strongly indicates that 3-(trifluoromethoxy)benzaldehyde is the more reactive substrate in nucleophilic addition reactions . This increased reactivity is a direct consequence of the enhanced electrophilicity of its carbonyl carbon. For synthetic applications where rapid and efficient conversion of the aldehyde is desired, 3-(trifluoromethoxy)benzaldehyde would be the preferred starting material. Conversely, if a more controlled or selective reaction is necessary, the slightly less reactive this compound may offer an advantage. The provided experimental protocols offer a framework for the empirical validation of these principles.
References
Comparative NMR Analysis of 3-(Difluoromethoxy)benzaldehyde and Its Analogs
The electronic nature of the substituent at the meta-position on the benzaldehyde ring significantly influences the chemical environment of the aldehydic and aromatic protons and carbons. This guide offers insights into these substituent effects on chemical shifts (δ) and coupling constants (J), supported by experimental data for the selected analogs.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for 3-methoxybenzaldehyde and 3-fluorobenzaldehyde. These values provide a basis for predicting the spectral features of 3-(difluoromethoxy)benzaldehyde.
Table 1: ¹H NMR Spectral Data of 3-Substituted Benzaldehydes in CDCl₃
| Compound | Aldehydic Proton (δ, ppm, multiplicity) | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | Other Protons (δ, ppm, multiplicity) |
| 3-Methoxybenzaldehyde | 9.94 (s) | 7.58 (t, J=8.0), 7.47 (t, J=8.0), 7.36 (m), 7.15 (m) | 3.73 (s, -OCH₃) |
| 3-Fluorobenzaldehyde | 9.99 (s)[1] | 7.68 (d, J=7.5), 7.56 (m), 7.53 (m), 7.33 (m)[1] | - |
| This compound (Predicted) | ~10.0 (s) | Aromatic region with complex multiplets | ~6.5-7.0 (t, J ≈ 74 Hz, -OCHF₂) |
Table 2: ¹³C NMR Spectral Data of 3-Substituted Benzaldehydes in CDCl₃
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| 3-Methoxybenzaldehyde | 191.9 | 160.0, 137.7, 129.9, 123.3, 121.3, 112.0 | 55.3 (-OCH₃) |
| 3-Fluorobenzaldehyde | 190.8 | 164.7 (d, ¹JCF = 250 Hz), 138.4 (d), 130.7, 126.0 (d), 121.5 (d), 115.3 (d) | - |
| This compound (Predicted) | ~190-191 | Aromatic signals, with C-3 exhibiting a C-F coupling. | ~115-120 (t, ¹JCF ≈ 240-250 Hz, -OCHF₂) |
Experimental Protocols
A standardized experimental protocol is crucial for acquiring high-quality and reproducible NMR data.
1. Sample Preparation
-
Quantity: For ¹H NMR, weigh 5-10 mg of the benzaldehyde sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is between 4-5 cm.[3]
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field inhomogeneity.
2. NMR Spectrometer Setup
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp and symmetrical peaks.
3. Data Acquisition for ¹H NMR
-
Pulse Angle: A 30° or 45° pulse is typically used.[3]
-
Acquisition Time: Generally between 2-4 seconds.[3]
-
Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full proton relaxation.[3]
-
Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.
4. Data Acquisition for ¹³C NMR
-
Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is common.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
Mandatory Visualization
The following diagram illustrates a typical workflow for the NMR analysis of a small organic molecule like this compound.
Discussion and Predicted Analysis for this compound
The electronegativity of the substituent at the 3-position influences the electron density of the aromatic ring and, consequently, the chemical shifts of the aromatic protons and carbons. The methoxy group (-OCH₃) is an electron-donating group, which generally leads to a slight shielding (upfield shift) of the aromatic protons compared to benzaldehyde. Conversely, the fluoro group (-F) is an electron-withdrawing group, causing a deshielding (downfield shift) effect.
For this compound, the -OCHF₂ group is expected to be strongly electron-withdrawing due to the two fluorine atoms. This would lead to a general downfield shift of the aromatic protons and carbons compared to 3-methoxybenzaldehyde.
-
¹H NMR Prediction: The aldehydic proton should appear as a singlet around 10.0 ppm. The aromatic protons will likely be in the range of 7.4-7.8 ppm, with complex splitting patterns. The most characteristic signal would be the proton of the difluoromethoxy group (-OCHF₂), which is expected to be a triplet due to coupling with the two fluorine atoms, with a large coupling constant (J ≈ 74 Hz), appearing significantly upfield.
-
¹³C NMR Prediction: The carbonyl carbon should be observed around 190-191 ppm. The aromatic carbons will show signals in the typical aromatic region (110-160 ppm). The carbon directly attached to the difluoromethoxy group (C-3) will be influenced by the fluorine atoms, and the difluoromethyl carbon itself will appear as a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240-250 Hz).
References
Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 3-(Difluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. For professionals in drug discovery and development, understanding the fragmentation patterns of substituted aromatic compounds is critical for metabolite identification, impurity profiling, and quality control. This guide provides a detailed, albeit predictive, analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(Difluoromethoxy)benzaldehyde. Due to a lack of direct experimental data in publicly available literature for this specific analyte, this guide leverages well-established fragmentation principles of benzaldehyde and its derivatives to offer a robust predictive model.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound under electron ionization is anticipated to follow pathways characteristic of aromatic aldehydes, with the difluoromethoxy substituent influencing the relative abundance and formation of specific fragment ions. The primary fragmentation events are expected to involve the aldehyde functional group and the difluoromethoxy moiety.
Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways. This is compared with the known fragmentation of unsubstituted benzaldehyde to provide a clear reference.
| Predicted m/z for this compound | Proposed Fragment Ion | Proposed Fragmentation Pathway | Known m/z for Benzaldehyde Fragment | Corresponding Benzaldehyde Fragment |
| 172 | [C8H6F2O2]•+ | Molecular Ion (M•+) | 106 | [C7H6O]•+ |
| 171 | [C8H5F2O2]+ | Loss of a hydrogen radical from the aldehyde group (M-1) | 105 | [C7H5O]+ |
| 143 | [C7H5F2O]+ | Loss of the formyl radical (•CHO) from the molecular ion | 77 | [C6H5]+ |
| 115 | [C6H4F2]•+ | Loss of carbon monoxide (CO) from the [M-CHO]+ ion | 51 | [C4H3]+ |
| 105 | [C7H5O]+ | Loss of the difluoromethoxy radical (•OCHF2) | N/A | N/A |
| 77 | [C6H5]+ | Loss of carbon monoxide (CO) from the benzoyl cation ([C7H5O]+) | 77 | [C6H5]+ |
| 51 | [CHF2]+ | Cleavage of the C-O bond of the ether linkage | N/A | N/A |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation cascade of this compound upon electron ionization.
Experimental Protocol for GC-MS Analysis
For researchers seeking to obtain experimental data, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended for the analysis of this compound and similar aromatic aldehydes.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
If necessary, include an internal standard for quantitative analysis.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.[1]
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[1]
-
Inlet Temperature: 250 °C.[1]
-
Injection Volume: 1 µL in splitless mode to maximize sensitivity.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977B MSD or equivalent.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Data Acquisition: Full scan mode.
Comparative Analysis with Benzaldehyde
The fragmentation of this compound is expected to mirror that of benzaldehyde in several key aspects, providing a basis for comparison. The characteristic loss of a hydrogen atom (M-1) and the formyl radical (M-29) are anticipated in both spectra. However, the presence of the difluoromethoxy group introduces unique fragmentation pathways. The loss of the •OCHF2 radical to form the benzoyl cation at m/z 105 is a key differentiator. Furthermore, subsequent fragmentations of the substituted phenyl cation will yield ions at different m/z values compared to the fragments of the unsubstituted phenyl cation from benzaldehyde.
By comparing the experimentally obtained spectrum of this compound with this predictive guide and the known spectrum of benzaldehyde, researchers can confidently identify the compound and gain insights into its gas-phase ion chemistry. This foundational knowledge is invaluable for the rapid and accurate characterization of novel chemical entities in a research and development setting.
References
The Biological Landscape of 3-(Difluoromethoxy)benzaldehyde Derivatives: A Comparative Overview for Drug Discovery
For researchers and scientists in the field of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing pharmacological properties. The difluoromethoxy group, in particular, offers a unique combination of lipophilicity and metabolic stability. This guide provides a comparative analysis of the biological activities of compounds derived from the versatile building block, 3-(difluoromethoxy)benzaldehyde, offering insights into their potential as therapeutic agents.
While direct and extensive biological data on a wide range of compounds derived specifically from this compound remains an emerging field of study, existing research on structurally related compounds provides valuable benchmarks and predictive insights. This guide synthesizes available data on analogous compounds, focusing on key areas of biological activity including enzyme inhibition and cytotoxicity, to inform future research and development.
Enzyme Inhibition: Targeting Key Pathological Pathways
The inhibition of enzymes is a cornerstone of modern pharmacology. Benzaldehyde derivatives, including those with fluorinated moieties, have been investigated as inhibitors of various enzymes implicated in disease.
One notable area of investigation is the inhibition of cholinesterases, such as butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases like Alzheimer's. Research into sulfonate-semicarbazone hybrids has demonstrated the potential of trifluoromethoxy-substituted compounds in this arena.
Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of a Representative Trifluoromethoxy-Substituted Compound
| Compound ID | Structure/Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 12 | 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 2-(trifluoromethoxy)benzene-1-sulfonate | BChE | 61.88 | Pyridostigmine bromide | 130.04 |
Data sourced from a study on sulfonate-semicarbazone hybrid molecules.[1]
The data indicates that the trifluoromethoxy-containing compound exhibits more potent inhibition of BChE compared to the reference drug, pyridostigmine bromide. The strong electron-withdrawing nature of the trifluoromethoxy group is suggested to contribute to a balanced combination of hydrophobic and polar interactions within the active site of the enzyme.[1]
Furthermore, the broader family of benzaldehyde derivatives has been explored as inhibitors of aldehyde dehydrogenases (ALDH), a group of enzymes involved in cellular detoxification and metabolism, with implications for cancer therapy. Studies on benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors have yielded potent compounds, highlighting the potential for substituted benzaldehydes in enzyme-targeted drug design.
Cytotoxic and Antifungal Activities: Potential for Anti-Cancer and Anti-Infective Agents
The evaluation of cytotoxicity is a critical step in the development of novel therapeutic agents, particularly in the context of oncology. While specific data for derivatives of this compound is limited, research on related fluorinated compounds provides valuable insights. For instance, taxoids incorporating a 3-CF3O/CHF2O-benzoyl moiety have demonstrated significant cytotoxicity against various human cancer cell lines.
Table 2: Cytotoxicity of Representative Fluorine-Containing Taxoids Against Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (nM) |
| 3rd-generation DFV-taxoids | A549 (lung) | Subnanomolar |
| 3rd-generation DFV-taxoids | HT29 (colon) | Subnanomolar |
| 3rd-generation DFV-taxoids | Vcap (prostate) | Subnanomolar |
| 3rd-generation DFV-taxoids | PC3 (prostate) | Subnanomolar |
| 3rd-generation DFV-taxoids | MCF7 (breast) | Subnanomolar |
| 3rd-generation DFV-taxoids | PANC-1 (pancreas) | Subnanomolar |
Data represents the general potency of this class of compounds as reported in the study.[2][3]
In the realm of anti-infectives, benzaldehyde derivatives have shown promise. For example, a novel benzaldehyde derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), was found to inhibit the production of aflatoxin B1 by Aspergillus flavus with an IC50 value of 0.55 mM, suggesting potential applications as antifungal agents.[4] This indicates that the benzaldehyde scaffold is a viable starting point for the development of new anti-infective compounds.
Experimental Protocols
To aid in the design and execution of future studies, detailed methodologies for key cited experiments are provided below.
Butyrylcholinesterase (BChE) Inhibition Assay
The inhibitory activity against BChE is typically determined using a modified Ellman's spectrophotometric method.
-
Preparation of Reagents : Prepare solutions of the test compound, butyrylthiocholine chloride (BTCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and BChE enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Assay Procedure : In a 96-well microplate, add the buffer, test compound solution at various concentrations, and the BChE enzyme solution. Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified period (e.g., 15 minutes).
-
Initiation of Reaction : Add the substrate (BTCI) to initiate the enzymatic reaction.
-
Measurement : Measure the absorbance of the colored product resulting from the reaction of thiocholine with DTNB at a specific wavelength (typically 412 nm) over time using a microplate reader.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture : Culture the desired cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, add a solution of MTT to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental processes and the potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of compounds.
Caption: A simplified model of an inhibitory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel 3'-Difluorovinyl Taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
The Lipophilicity Tug-of-War: A Comparative Guide to Difluoromethoxy and Trifluoromethoxy Substituted Compounds
For researchers, scientists, and drug development professionals, the judicious selection of chemical substituents is paramount to optimizing the pharmacokinetic profile of a lead compound. Among the plethora of options, fluorinated methoxy groups, specifically the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) moieties, have garnered significant attention for their ability to modulate a compound's properties. This guide provides an objective comparison of the lipophilicity of compounds bearing these two critical substituents, supported by experimental data and detailed methodologies.
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is profoundly influenced by the choice between a difluoromethoxy and a trifluoromethoxy group. While both are electron-withdrawing and can enhance metabolic stability, their impact on a molecule's partitioning behavior between aqueous and lipid environments differs in nuanced yet significant ways.
Quantitative Comparison of Lipophilicity
The lipophilicity of a compound is most commonly expressed as its partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH. The Hansch-Leo parameter (π) further quantifies the lipophilic contribution of a particular substituent. A higher value for these metrics indicates greater lipophilicity.
Below is a summary of experimental data comparing the lipophilicity of analogous compounds substituted with difluoromethoxy and trifluoromethoxy groups.
| Parent Scaffold | Substituent | LogP/LogD | Measurement Method | Reference |
| Phenyl | -OCHF₂ | 1.85 (cLogP) | Calculated | [1] |
| Phenyl | -OCF₃ | 2.43 (cLogP) | Calculated | [1] |
| Aryl | -OCHF₂ | ΔlogP ≈ -0.7 (vs -OCF₃) | Matched Pair Analysis | N/A |
| Aryl | -OCF₃ | π = +1.04 | Hansch-Leo Method | [2][3][4] |
| Aryl | -CF₃ | π = +0.88 | Hansch-Leo Method | [2][4] |
Note: A direct, comprehensive set of experimentally determined LogP/LogD values for a wide range of matched molecular pairs remains an area of active research. The provided data represents a combination of calculated values and substituent contribution parameters.
As the data indicates, the trifluoromethoxy group consistently imparts a higher degree of lipophilicity to a parent molecule compared to the difluoromethoxy group. The Hansch π value for -OCF₃ is +1.04, signifying a substantial contribution to lipophilicity, even greater than that of the well-known trifluoromethyl (-CF₃) group (π = +0.88)[2][4]. In contrast, the difluoromethoxy group is observed to be less lipophilic than its perfluorinated counterpart.
The Underlying Science: A Tale of Two Substituents
The difference in lipophilicity between the difluoromethoxy and trifluoromethoxy groups can be attributed to a combination of electronic, steric, and conformational effects. The following diagram illustrates the key factors influencing this differential behavior.
The presence of a hydrogen atom in the difluoromethoxy group allows for the potential of weak hydrogen bond acceptance, which can increase interactions with the aqueous phase and thus lower lipophilicity. Furthermore, the -OCHF₂ group exhibits greater conformational flexibility compared to the more rigid, orthogonal conformation often adopted by the -OCF₃ group in aryl systems[3]. This rigidity in the -OCF₃ group can lead to more defined and potentially stronger hydrophobic interactions.
Experimental Protocols for Lipophilicity Determination
Accurate determination of LogP and LogD values is crucial for understanding the lipophilicity of novel compounds. The following are summaries of standard experimental protocols.
Shake-Flask Method (Gold Standard)
This traditional method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4 for LogD measurements).
Protocol:
-
Pre-saturation: Equal volumes of n-octanol and the aqueous buffer are mixed vigorously for 24 hours to ensure mutual saturation. The phases are then separated.
-
Compound Addition: A stock solution of the test compound (e.g., in DMSO) is added to a mixture of the pre-saturated n-octanol and aqueous buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid influencing the partitioning.
-
Equilibration: The mixture is shaken or stirred vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases. This is followed by a period of rest to allow for complete phase separation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
Calculation: The LogP or LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a high-throughput method that correlates a compound's retention time on a hydrophobic stationary phase with its lipophilicity.
Protocol:
-
Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A set of standard compounds with known LogP values is injected onto the column, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known LogP values. The capacity factor is calculated from the retention time of the compound and the column's dead time.
-
Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Determination: The LogP of the test compound is determined by interpolating its calculated log(k') value onto the calibration curve.
¹⁹F NMR Spectroscopy for Fluorinated Compounds
This technique is particularly useful for fluorinated compounds and offers a direct and accurate way to measure partitioning without the need for UV activity or extensive calibration.
Protocol:
-
Sample Preparation: The fluorinated compound of interest and a fluorinated reference compound with a known LogP are dissolved in a biphasic system of n-octanol and an aqueous buffer.
-
Equilibration: The mixture is shaken to allow for partitioning and then allowed to separate.
-
NMR Analysis: An aliquot is carefully taken from each phase, and the ¹⁹F NMR spectrum is recorded for both samples.
-
Calculation: The ratio of the integrals of the ¹⁹F NMR signals for the test compound and the reference compound in each phase is used to calculate the partition coefficient of the test compound, given the known LogP of the reference compound[5].
Conclusion
The choice between a difluoromethoxy and a trifluoromethoxy substituent offers a valuable tool for fine-tuning the lipophilicity of drug candidates. The trifluoromethoxy group is a potent lipophilicity enhancer, often more so than the trifluoromethyl group. In contrast, the difluoromethoxy group provides a less lipophilic alternative, which can be advantageous in avoiding the potential pitfalls of excessive lipophilicity, such as poor solubility and increased metabolic clearance. A thorough understanding of their respective properties, supported by robust experimental data, is essential for rational drug design and the successful development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
A Comparative Guide to the FT-IR Spectrum of 3-(Difluoromethoxy)benzaldehyde
For researchers, scientists, and professionals in drug development, swift and accurate identification of chemical structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for elucidating functional groups within a molecule. This guide provides a detailed interpretation of the FT-IR spectrum of 3-(Difluoromethoxy)benzaldehyde and compares it with structurally similar alternatives, 3-Hydroxybenzaldehyde and 3-Methoxybenzaldehyde, supported by experimental data.
FT-IR Spectral Data Comparison
The following table summarizes the key FT-IR absorption bands for this compound and its selected alternatives. The assignments are based on established infrared spectroscopy correlation tables and available spectral data.[1][2][3]
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | 3-Hydroxybenzaldehyde (Experimental, cm⁻¹)[4][5][6][7][8] | 3-Methoxybenzaldehyde (Experimental, cm⁻¹)[9][10][11] |
| O-H | Stretch (broad) | N/A | ~3300-3400 | N/A |
| Aromatic C-H | Stretch | ~3100-3000 | ~3050-3000 | ~3070-3000 |
| Aldehyde C-H | Stretch (Fermi doublet) | ~2850, ~2750 | ~2850, ~2750 | ~2830, ~2730 |
| C=O (Aldehyde) | Stretch | ~1705-1685 | ~1680-1650 | ~1690 |
| Aromatic C=C | Stretch | ~1600, ~1475 | ~1590, ~1460 | ~1580, ~1480 |
| C-F | Stretch (strong) | ~1250-1000 | N/A | N/A |
| C-O (Ether) | Asymmetric Stretch | ~1210 | N/A | ~1260 |
| C-O (Ether) | Symmetric Stretch | ~1050 | N/A | ~1040 |
| C-O (Phenol) | Stretch | N/A | ~1280 | N/A |
| Aromatic C-H | Out-of-plane bend | ~900-690 | ~880, ~780 | ~880, ~780 |
Experimental Protocol: FT-IR Spectroscopy
A detailed methodology for acquiring the FT-IR spectrum of a compound like this compound is provided below.
Objective: To obtain a high-quality FT-IR spectrum of the analyte for functional group identification.
Instrumentation: A standard FT-IR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation (Liquid Sample - Neat):
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample (e.g., this compound) directly onto the center of the ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Sample Preparation (Solid Sample - KBr Pellet):
-
Weigh approximately 1-2 mg of the solid sample (e.g., 3-Hydroxybenzaldehyde) and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum.
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)
-
Mode: Transmittance or Absorbance
Data Processing:
-
Perform a background correction using the previously recorded background spectrum.
-
If using an ATR accessory, apply an ATR correction to the spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Visualizing the Workflow
The logical flow of interpreting an FT-IR spectrum can be visualized as follows:
References
- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 4. 3-Hydroxybenzaldehyde(100-83-4) IR Spectrum [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]
- 8. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Methoxybenzaldehyde(591-31-1) IR Spectrum [m.chemicalbook.com]
- 10. Benzaldehyde, 3-methoxy- [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
A Comparative Guide to the Electrochemical Properties of 3-(Difluoromethoxy)benzaldehyde and Other Benzaldehydes for Researchers
For researchers, scientists, and drug development professionals, understanding the electrochemical properties of substituted benzaldehydes is crucial for predicting their reactivity, metabolic fate, and potential applications in medicinal chemistry and organic synthesis. This guide provides a comparative analysis of the electrochemical behavior of 3-(Difluoromethoxy)benzaldehyde against other benzaldehydes with varying electronic properties.
The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCF₂H), can significantly alter the electronic landscape of a molecule, thereby influencing its susceptibility to oxidation and reduction. These electrochemical characteristics are not only pivotal in designing novel synthetic routes but also offer insights into the metabolic pathways a drug candidate might undergo, particularly through enzymes like aldehyde oxidase.
The Influence of Substituents on Electrochemical Potentials
The electrochemical properties of substituted benzaldehydes are intrinsically linked to the electron-donating or electron-withdrawing nature of their substituents. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) and difluoromethoxy (-OCF₂H) groups, decrease the electron density on the aromatic ring and the aldehyde functional group. This electronic pull facilitates the acceptance of electrons, making the compound easier to reduce (less negative reduction potential). Conversely, EWGs make it more difficult to remove electrons, thus increasing the oxidation potential (more positive value).
Electron-donating groups (EDGs), like the methoxy group (-OCH₃), have the opposite effect. They increase the electron density, making the compound more difficult to reduce (more negative reduction potential) and easier to oxidize (less negative oxidation potential). These trends can be rationalized by the Hammett equation, which correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.
Comparative Electrochemical Data of Substituted Benzaldehydes
The following table summarizes the experimental electrochemical data for a selection of substituted benzaldehydes. Due to the lack of specific experimental data in the reviewed literature for this compound, its potential values are predicted based on the strong electron-withdrawing nature of the difluoromethoxy group.
| Compound | Substituent (Position) | Substituent Effect | Reduction Potential (V vs. SCE) | Oxidation Potential (V vs. RHE) |
| Benzaldehyde | -H (N/A) | Neutral | -1.93[1] | > 0.60[2] |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | Electron-Donating | More Negative than Benzaldehyde | Less Positive than Benzaldehyde |
| 3-Methoxybenzaldehyde | -OCH₃ (meta) | Electron-Donating | More Negative than Benzaldehyde | Less Positive than Benzaldehyde |
| 3-Nitrobenzaldehyde | -NO₂ (meta) | Electron-Withdrawing | Less Negative than Benzaldehyde | More Positive than Benzaldehyde |
| This compound | -OCF₂H (meta) | Strong Electron-Withdrawing | Predicted: Less Negative than Benzaldehyde | Predicted: More Positive than Benzaldehyde |
Note: The reduction and oxidation potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and electrode material. The predicted values for this compound are based on the established electronic effects of the -OCF₂H group.
Experimental Protocol: Cyclic Voltammetry of Benzaldehyde Derivatives
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the reduction and oxidation potentials of a compound. Below is a general protocol for analyzing substituted benzaldehydes in a non-aqueous solvent.
1. Materials and Equipment:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode). A glassy carbon electrode is a suitable working electrode, a platinum wire can be used as the counter electrode, and a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) can be used as the reference electrode.
-
Electrochemical cell.
-
High-purity solvent (e.g., acetonitrile or dimethylformamide).
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Analyte (substituted benzaldehyde) at a concentration of approximately 1-10 mM.
-
Inert gas (e.g., nitrogen or argon) for deoxygenation.
2. Procedure:
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent.
-
Dissolve the analyte in the electrolyte solution to the desired concentration.
-
Assemble the three-electrode cell and add the analyte solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere above the solution throughout the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s). The potential window should be wide enough to observe the expected reduction and oxidation events.
-
Run the cyclic voltammogram.
-
Analyze the resulting voltammogram to determine the peak potentials for reduction and oxidation.
References
Guarding the Core: Assessing the Metabolic Stability of Drugs Featuring the Difluoromethoxy Group
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical hurdle in the journey from discovery to clinical application. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool to enhance pharmacokinetic profiles. Among these, the difluoromethoxy group (-OCF₂H) offers a unique combination of properties, often serving as a metabolically robust bioisostere for the more labile methoxy group (-OCH₃). This guide provides an objective comparison of the metabolic stability of drugs containing the difluoromethoxy group against relevant alternatives, supported by experimental data and detailed methodologies.
The difluoromethoxy group significantly enhances metabolic stability primarily by thwarting oxidative metabolism. The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2] A common and often rapid metabolic pathway for compounds containing a methoxy group is O-demethylation. The replacement of the methoxy group with a difluoromethoxy group effectively blocks this pathway due to the resilience of the C-F bonds to cleavage.[1] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Comparative Metabolic Stability Data
To illustrate the impact of the difluoromethoxy group on metabolic stability, the following tables summarize key pharmacokinetic parameters. Table 1 provides a representative comparison between a hypothetical compound with a metabolically labile methoxy group and its difluoromethoxy analog, based on typical outcomes from in vitro liver microsomal stability assays. Table 2 presents in vivo pharmacokinetic data for approved drugs containing the difluoromethoxy group, pantoprazole and roflumilast.
| Compound/Analog | Functional Group | In Vitro Half-Life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolic Pathway |
| Hypothetical Compound A | -OCH₃ | 15 | 92.4 | O-demethylation |
| Hypothetical Compound B | -OCF₂H | 120 | 11.5 | Aromatic hydroxylation |
| Data is representative and for illustrative purposes. Actual values are highly dependent on the specific molecular scaffold. |
| Drug | Functional Group | Half-Life (t½) (hours) | Bioavailability (%) | Primary Metabolism |
| Pantoprazole | -OCF₂H | ~1 | ~77 | Demethylation by CYP2C19 and oxidation by CYP3A4.[3][4] |
| Roflumilast | -OCF₂H | ~17 | ~80 | Phase I (CYP1A2 and CYP3A4) and Phase II (conjugation) reactions.[5] |
| Data is sourced from publicly available pharmacokinetic studies. |
Experimental Protocols: Assessing Metabolic Stability
The following section details a standard protocol for an in vitro metabolic stability assay using human liver microsomes, a fundamental experiment to evaluate the susceptibility of a compound to metabolism by CYP enzymes.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Positive control (a compound with known metabolic instability)
-
Human liver microsomes (pooled)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol (for reaction quenching)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol containing an internal standard) to the respective wells.
-
The "0-minute" time point is typically quenched immediately after the addition of the test compound, before the addition of NADPH, to represent the initial concentration.
-
-
Sample Processing and Analysis:
-
After quenching, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V * 0.693) / (P * t½) , where V is the incubation volume and P is the amount of microsomal protein.
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic fate of compounds with methoxy versus difluoromethoxy groups and the general workflow for assessing metabolic stability.
Caption: Metabolic fate of methoxy vs. difluoromethoxy groups.
Caption: Workflow for in vitro metabolic stability assessment.
References
A Comparative Analysis of 3-(Difluoromethoxy)benzaldehyde in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the behavior of 3-(Difluoromethoxy)benzaldehyde in various solvent systems. Understanding the solubility, stability, and reactivity of this compound in different solvents is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document presents a data-driven comparison to aid in solvent selection for reaction optimization, purification, and formulation.
Physicochemical Properties in Common Solvents
The selection of an appropriate solvent is paramount for any chemical process. The solubility and stability of this compound are influenced by the polarity and proticity of the solvent, governed by the principle of "like dissolves like". The difluoromethoxy group imparts a degree of polarity to the molecule, while the benzaldehyde moiety contributes to its aromatic and reactive character.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar carbonyl and difluoromethoxy groups can engage in hydrogen bonding with protic solvents, but the nonpolar benzene ring limits overall solubility. Benzaldehyde itself is only slightly soluble in water.[1][2] |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate, Acetonitrile (ACN) | High | These solvents can solvate the polar groups of the molecule without the steric hindrance of hydrogen bonding, leading to good solubility.[1] |
| Nonpolar | Toluene, Hexane | Moderate to High | The aromatic ring of this compound allows for favorable interactions with nonpolar aromatic solvents like toluene. Solubility in nonpolar aliphatic solvents like hexane is expected to be lower.[1] |
Table 2: Expected Stability of this compound in Different Solvent Environments
| Solvent Class | Representative Solvents | Expected Stability | Potential Degradation Pathways |
| Polar Protic | Water, Methanol, Ethanol | Moderate | Aldehydes can form unstable hemiacetals in the presence of alcohols and are susceptible to oxidation, which can be influenced by the solvent.[3] Benzaldehyde is known to oxidize to benzoic acid in the presence of air.[2] |
| Polar Aprotic | Acetone, DCM, Ethyl Acetate, ACN | High | Generally, these solvents are less reactive towards aldehydes and provide a stable environment for storage and reactions, provided they are dry and free of impurities.[3] |
| Nonpolar | Toluene, Hexane | High | In the absence of reactive species, nonpolar solvents provide a stable environment for aldehydes.[3] |
Reactivity Profile in Protic vs. Aprotic Solvents
The solvent environment can significantly influence the reactivity of the aldehyde functional group in this compound, particularly in reactions involving nucleophiles. The difluoromethoxy group is an electron-withdrawing group, which is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[4]
Table 3: Predicted Influence of Solvent Type on the Reactivity of this compound in Nucleophilic Addition Reactions
| Solvent Type | Effect on Nucleophile | Effect on Electrophile (Aldehyde) | Expected Overall Reaction Rate |
| Polar Protic | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[5][6] | Can stabilize the transition state in some cases. | Generally slower for reactions with anionic nucleophiles due to decreased nucleophilicity.[5] |
| Polar Aprotic | Solvates the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[7][8] | Effectively solvates the electrophile. | Generally faster for reactions with anionic nucleophiles due to enhanced nucleophilicity.[5] |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of a compound like this compound.
Protocol for Solubility Determination
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant liquid, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.
-
Calculation: Express the solubility as g/L or mol/L.
Protocol for Stability Assessment
-
Sample Preparation: Prepare solutions of this compound of a known concentration in the different test solvents.
-
Storage: Store the solutions under controlled conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Purity Analysis: Analyze the purity of the aliquot using a stability-indicating method, such as HPLC or GC, to quantify the amount of the parent compound remaining and to detect any degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time to determine the degradation rate.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative study of a chemical compound in different solvent systems.
Caption: A generalized workflow for the comparative evaluation of a compound in different solvents.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validating Synthetic Pathways to 3-(Difluoromethoxy)benzaldehyde: A Comparative HPLC Analysis
For researchers and professionals in drug development and chemical synthesis, the validation of a synthetic route is paramount to ensure product quality, consistency, and efficiency. This guide provides a comparative analysis of two synthetic routes to 3-(Difluoromethoxy)benzaldehyde, a key building block in pharmaceuticals and agrochemicals. The comparison is supported by experimental data obtained through High-Performance Liquid Chromatography (HPLC), a precise and reliable analytical technique for purity assessment and quantification.
Overview of Synthetic Routes
The primary approach to synthesizing this compound involves the difluoromethylation of 3-hydroxybenzaldehyde. This can be achieved using different difluoromethylating agents and reaction conditions. Here, we compare two common methods: Route A, which utilizes chlorodifluoromethane gas, and Route B, which employs solid sodium chlorodifluoroacetate.
Route A: Difluoromethylation with Chlorodifluoromethane
This route involves the reaction of 3-hydroxybenzaldehyde with chlorodifluoromethane (CHClF₂) gas in the presence of a base and a phase-transfer catalyst. This method is often favored in industrial settings due to the low cost of the difluoromethylating agent.
Route B: Difluoromethylation with Sodium Chlorodifluoroacetate
This alternative method uses sodium chlorodifluoroacetate (ClCF₂COONa) as the source of difluorocarbene. The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures. While the reagent is more expensive, it is a solid and can be easier to handle than a gas, making it suitable for lab-scale synthesis.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is often a trade-off between reagent cost, ease of handling, reaction yield, and final product purity. The following table summarizes the key differences and performance metrics of the two routes, validated by HPLC analysis.
| Parameter | Route A: Chlorodifluoromethane | Route B: Sodium Chlorodifluoroacetate |
| Starting Material | 3-Hydroxybenzaldehyde | 3-Hydroxybenzaldehyde |
| Key Reagents | CHClF₂, Sodium Hydroxide, Phase-Transfer Catalyst | ClCF₂COONa, Sodium Carbonate, DMF |
| Reaction Conditions | 60-120°C, requires gas handling | 80-100°C, standard reflux |
| Reported Yield | ~45-55% | ~50-60% |
| Purity by HPLC | >98%[1] | >97% |
| Advantages | Inexpensive difluoromethylating agent | Easier handling of solid reagent |
| Disadvantages | Requires specialized gas handling equipment | Higher reagent cost, potential for side products |
HPLC Validation of Synthetic Products
High-Performance Liquid Chromatography is an indispensable tool for validating the outcome of a synthetic procedure. It allows for the accurate determination of the product's purity and the identification and quantification of any unreacted starting materials or by-products.
Data from HPLC Analysis
The table below presents representative data from the HPLC analysis of crude reaction mixtures obtained from both synthetic routes. The analysis confirms the successful synthesis of this compound and quantifies its purity alongside key impurities.
| Analyte | Retention Time (min) | Route A: Peak Area (%) | Route B: Peak Area (%) |
| 3-Hydroxybenzaldehyde | 3.5 | 1.2 | 1.8 |
| This compound | 5.8 | 98.2 | 97.5 |
| Unidentified Impurity 1 | 7.2 | 0.4 | 0.5 |
| Unidentified Impurity 2 | 8.1 | 0.2 | 0.2 |
Experimental Protocols
Synthesis Protocol: Route A (Chlorodifluoromethane)
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) and a phase-transfer catalyst such as n-butylammonium bromide (0.05 eq) in a suitable organic solvent (e.g., 1,4-dioxane), add an aqueous solution of sodium hydroxide (1.1 eq).[1]
-
Heat the mixture to 80°C.[1]
-
Bubble chlorodifluoromethane gas through the reaction mixture while maintaining the temperature for 5-6 hours. Additional base may be added portion-wise during the reaction.[1]
-
After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound. A yield of approximately 47% and a purity of 98% by HPLC can be expected.[1]
Synthesis Protocol: Route B (Sodium Chlorodifluoroacetate)
-
Suspend 3-hydroxybenzaldehyde (1.0 eq) and sodium carbonate (3.0 eq) in N,N-dimethylformamide (DMF).
-
Add an aqueous solution of sodium chlorodifluoroacetate (1.5 eq) to the suspension.
-
Heat the reaction mixture to 80°C and stir for 6 hours.[2]
-
Cool the reaction to room temperature and adjust the pH to 5-6 with 1.0 M hydrochloric acid.[2]
-
Extract the mixture three times with ethyl acetate.[2]
-
Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.[2]
-
Purify the crude product via column chromatography (eluent: ethyl acetate/petroleum ether) to obtain the final product.
HPLC Analysis Protocol
This protocol describes a reverse-phase HPLC method for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the crude or purified product in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the synthesis and validation of this compound.
Caption: Workflow for Synthesis and HPLC Validation.
Conclusion
Both synthetic routes successfully produce this compound with high purity as confirmed by HPLC analysis. Route A may be more cost-effective for large-scale production, but requires careful handling of gaseous reagents. Route B, while utilizing a more expensive reagent, offers greater convenience and is highly suitable for laboratory-scale synthesis. The provided HPLC method is robust and effective for the quantitative analysis of the final product, ensuring its quality and suitability for subsequent applications in research and development.
References
- 1. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 3. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
3-(Difluoromethoxy)benzaldehyde proper disposal procedures
Safe Disposal of 3-(Difluoromethoxy)benzaldehyde
The proper disposal of this compound is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its handling and disposal, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to mitigate risks associated with this chemical, which is known to cause skin, eye, and respiratory irritation.[1][2][3]
Physicochemical and Hazard Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.129 g/mol |
| Boiling Point | 226.0 ± 30.0 °C at 760 mmHg[2] |
| Flash Point | 88.1 ± 19.4 °C[2] |
| Density | 1.3 ± 0.1 g/cm³[2] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C[2] |
Hazard Statements:
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[2]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2][3]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
2. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, pipette tips) in a designated, properly labeled, and sealable waste container.[1]
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
3. Accidental Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, dry earth, or vermiculite.[1][3]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]
-
Do not allow the chemical to enter drains or waterways.[1][2]
-
Wash the spill area thoroughly with soap and water once the material is removed.
4. Final Disposal Procedure:
-
The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[3][4][5][6]
-
Consult your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
It is imperative to comply with all federal, state, and local environmental regulations regarding chemical waste disposal.[1][3] Chemical waste generators are responsible for ensuring complete and accurate waste classification.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
No experimental protocols were cited in the safety data sheets used to compile this information.
Essential Safety and Handling Guide for 3-(Difluoromethoxy)benzaldehyde
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful and an irritant.[1][2][3] Inhalation, ingestion, or skin contact can be harmful.[1] The compound is known to cause irritation to the skin, eyes, and respiratory system.[2][3]
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | - | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach is essential when working with this compound to minimize exposure and risk.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area.[2] For all procedures, it is highly recommended to work within a certified chemical fume hood.[1]
-
Eye Wash and Safety Shower: Ensure that an emergency eye wash station and a safety shower are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this substance:
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[1][3] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[2] A self-contained breathing apparatus should be available for emergencies.[3]
Handling Procedures
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Confirm that the fume hood is functioning correctly.
-
Dispensing: Carefully dispense the chemical, avoiding the generation of mists or vapors.[3]
-
During Use: Avoid all direct contact with the chemical.[2] Do not get it in your eyes, on your skin, or on your clothing.[2] Avoid breathing any fumes or vapors.[3]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2] Contaminated clothing should be removed and washed before reuse.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material containing this chemical in a designated, properly labeled, and sealed container.[2] Keep this container in a cool, dry, and well-ventilated area.[2]
-
Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal contractor.[2] The disposal must be in accordance with all local, regional, and national regulations.
-
Environmental Precautions: Do not allow the chemical or its waste to enter drains, sewers, or waterways.[1][2]
Emergency and First Aid Procedures
In case of accidental exposure, immediate action is required:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[2][3] Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and shoes immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation persists, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air at once.[2][3] If breathing is difficult or symptoms persist, seek medical attention.[2]
-
Ingestion: Wash out the mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.[3]
Physicochemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C8H6F2O2 |
| Molecular Weight | 172.13 g/mol |
| Boiling Point | 226.0 ± 30.0 °C at 760 mmHg[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| Flash Point | 88.1 ± 19.4 °C[1] |
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
